9-(Benzylamino)-1H-phenalen-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
670223-98-0 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
9-(benzylamino)phenalen-1-one |
InChI |
InChI=1S/C20H15NO/c22-18-12-10-16-8-4-7-15-9-11-17(20(18)19(15)16)21-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
InChI Key |
IYOABNFVEYPDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 9-(Benzylamino)-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 9-(Benzylamino)-1H-phenalen-1-one. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected characterization data based on analogous compounds. The information herein is intended to serve as a foundational resource for researchers interested in the exploration of phenalenone derivatives for potential applications in drug discovery and materials science.
Introduction
1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest due to their unique photophysical properties and diverse biological activities. Substitutions on the phenalenone core can modulate these properties, leading to the development of compounds with tailored functionalities. This guide focuses on the synthesis and characterization of a novel derivative, this compound, which is of interest for its potential as a bioactive molecule. The introduction of a benzylamino group at the 9-position is anticipated to influence the compound's electronic properties and biological interactions.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence, commencing with the synthesis of the 1H-phenalen-1-one core, followed by regioselective bromination at the 9-position, and culminating in a palladium-catalyzed amination reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Synthesis of 1H-Phenalen-1-one
The synthesis of the 1H-phenalen-1-one core can be achieved via a Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, followed by an intramolecular cyclization.[1]
Materials:
-
Naphthalene
-
Cinnamoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve naphthalene in dichloromethane.
-
Cool the solution in an ice bath and slowly add cinnamoyl chloride.
-
Portion-wise, add aluminum chloride to the cooled mixture with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of 9-Bromo-1H-phenalen-1-one
The regioselective bromination of 1H-phenalen-1-one at the 9-position is a critical step. The use of N-bromosuccinimide (NBS) is a common and effective method for the selective bromination of aromatic compounds.[2]
Materials:
-
1H-Phenalen-1-one
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Benzoyl peroxide (initiator, optional)
Procedure:
-
Dissolve 1H-phenalen-1-one in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide to the solution. A radical initiator such as benzoyl peroxide can be added if necessary.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 9-bromo-1H-phenalen-1-one.
Synthesis of this compound
The final step involves the palladium-catalyzed Buchwald-Hartwig amination of 9-bromo-1H-phenalen-1-one with benzylamine.[3][4] This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Materials:
-
9-Bromo-1H-phenalen-1-one
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
A strong base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or other suitable solvent
Procedure:
-
To an oven-dried Schlenk tube, add 9-bromo-1H-phenalen-1-one, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the base, followed by anhydrous toluene and benzylamine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenalenone core and the benzyl group, a singlet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons of the phenalenone and benzyl moieties, a signal for the methylene carbon, and a carbonyl carbon signal in the downfield region. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, aromatic C-H stretching, C=O stretching of the ketone, and aromatic C=C stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound. |
Logical Relationships in Characterization
The following diagram illustrates the workflow for the characterization of the final product.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis and characterization of this compound. The outlined protocols are based on established synthetic methodologies for related phenalenone derivatives. Researchers and drug development professionals can use this guide as a starting point for the synthesis and further investigation of this novel compound and its potential applications. Further optimization of the reaction conditions may be necessary to achieve high yields and purity. The characterization data provided will be instrumental in confirming the successful synthesis of the target molecule.
References
- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
An In-Depth Technical Guide to the Physicochemical Properties of 9-(Benzylamino)-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 9-(Benzylamino)-1H-phenalen-1-one, a fluorescent heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document summarizes available data, outlines relevant experimental protocols, and visualizes key chemical concepts to support further research and development.
Core Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. The compound is registered under CAS Number 670223-98-0 and has a molecular weight of 285.3 g/mol [1].
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 670223-98-0 | [1] |
| Molecular Weight | 285.3 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Due to the scarcity of experimental data, computational predictions can offer initial estimates for some properties. It is crucial to note that these are theoretical values and should be confirmed experimentally.
Spectral Properties
The extended π-conjugated system of the phenalenone core, coupled with the electron-donating benzylamino group at the 9-position, is expected to give rise to distinct spectral properties.
UV-Vis Absorption
Phenalenone and its derivatives typically exhibit two main absorption bands: a lower energy n → π* transition and a higher energy π → π* transition[1]. The n → π* transition for the parent phenalenone is observed between 330 and 430 nm[2]. The introduction of an amino group, an electron-donating substituent, generally causes a red shift (bathochromic shift) in the absorption spectrum[2]. Therefore, this compound is predicted to absorb light at longer wavelengths compared to the unsubstituted phenalenone.
Fluorescence Emission
While the parent phenalenone is generally considered non-fluorescent, the introduction of electron-donating groups, such as amino groups, can induce fluorescence[2][3]. It is anticipated that this compound will exhibit fluorescence, a property that is valuable for applications in cellular imaging and as a fluorescent probe. The exact emission maximum would need to be determined experimentally.
Table 2: Predicted Spectral Properties of this compound
| Property | Predicted Value/Range | Rationale |
| UV-Vis Absorption (λmax) | > 360 nm | Red-shift due to the electron-donating benzylamino group[2]. |
| Molar Absorptivity (ε) | Data not available | |
| Fluorescence Emission (λem) | Expected to be fluorescent | Amino substitution on the phenalenone core often induces fluorescence[2][3]. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, general methodologies for the synthesis of the phenalenone core and its derivatives can be adapted.
Synthesis of the 1H-Phenalen-1-one Core
A common method for synthesizing the 1H-phenalen-1-one skeleton involves a Friedel-Crafts acylation followed by an intramolecular Michael addition. For instance, naphthalene can be reacted with cinnamoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃)[4][5]. Microwave irradiation has been shown to significantly reduce the reaction time for this synthesis[4][5].
Caption: General workflow for the synthesis of the 1H-phenalen-1-one core.
Synthesis of this compound
The synthesis of the target compound would likely proceed via a nucleophilic substitution reaction on a suitable 9-substituted phenalenone precursor, such as 9-bromophenalenone or 9-hydroxyphenalenone.
Caption: Proposed synthetic route to this compound.
Characterization
Standard analytical techniques would be employed for the characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure, including the connectivity of the benzylamino group to the phenalenone core[5].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be utilized to determine the exact molecular weight and confirm the elemental composition[6].
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.
-
UV-Vis and Fluorescence Spectroscopy: These techniques would be essential to determine the absorption and emission maxima, molar absorptivity, and fluorescence quantum yield.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, phenalenone derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties, often mediated by the generation of reactive oxygen species (ROS) upon photoirradiation (photodynamic therapy)[2]. The amino substitution might influence these properties and could be a subject for future investigation.
Conclusion
This compound is a promising but understudied compound. This guide has compiled the available information on its physicochemical properties and proposed methodologies for its synthesis and characterization. Significant experimental work is required to fully elucidate its properties, including its melting point, solubility, pKa, and detailed spectral characteristics. Furthermore, its potential biological activities and mechanisms of action remain to be explored, offering a rich area for future research in medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid, metal-free synthesis of amino- and hydroxyphenanthrenes with tunable photophysical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Predicted Spectroscopic Properties of 9-(Benzylamino)-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 9-(Benzylamino)-1H-phenalen-1-one. These predictions are derived from the analysis of the spectroscopic data of 1H-phenalen-1-one and benzylamine.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 7.0 | m | 11H | Aromatic Protons (Phenalenone and Benzyl Rings) |
| ~4.5 | d | 2H | CH₂ (Benzyl) |
| ~9.0 - 10.0 | br s | 1H | NH |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| >180 | C=O |
| 140 - 120 | Aromatic C |
| ~48 | CH₂ (Benzyl) |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2950 | Weak | Aliphatic C-H Stretch |
| ~1640 | Strong | C=O Stretch |
| 1500 - 1600 | Strong | C=C Aromatic Stretch |
| 1200 - 1300 | Medium | C-N Stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 285 | [M]⁺ (Molecular Ion) |
| 194 | [M - Benzyl]⁺ |
| 91 | [Benzyl]⁺ |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of N-substituted 9-aminophenalenone derivatives, which can be adapted for the synthesis of this compound.
Synthesis of this compound
This procedure is adapted from synthetic methods for similar phenalenone derivatives.[1][2]
-
Starting Material: 9-Bromo-1H-phenalen-1-one.
-
Reaction: A mixture of 9-bromo-1H-phenalen-1-one (1 equivalent), benzylamine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%) is placed in a reaction vessel.
-
Solvent and Base: Anhydrous toluene is added as the solvent, followed by a base such as sodium tert-butoxide (1.5 equivalents).
-
Reaction Conditions: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., dichloromethane), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.
Caption: A flowchart outlining the synthesis and subsequent spectroscopic analysis of a target compound.
Spectroscopic Data of Precursor Moieties
The predicted data for this compound is based on the known spectroscopic features of 1H-phenalen-1-one and benzylamine.
1H-Phenalen-1-one Spectroscopic Data
| ¹H NMR (CDCl₃, 500 MHz) [3] | ¹³C NMR (CDCl₃, 125 MHz) [1] | IR (KBr, cm⁻¹) [1] | MS (EI) [4] |
| δ 8.64 (dd, J=7.4, 1.1 Hz, 1H) | δ 183.5 | 3050 (aromatic C-H) | m/z 180 [M]⁺ |
| δ 8.21 (dd, J=8.0, 0.9 Hz, 1H) | δ 140.3 | 1637 (C=O) | m/z 152 |
| δ 8.03 (d, J=8.5 Hz, 1H) | δ 135.7 | 1595 (aromatic C=C) | m/z 126 |
| δ 7.80 (d, J=7.6 Hz, 1H) | δ 135.2 | ||
| δ 7.76 (d, J=9.8 Hz, 1H) | δ 132.2 | ||
| δ 7.61 (dd, J=8.2, 7.1 Hz, 1H) | δ 132.1 | ||
| δ 6.74 (d, J=9.8 Hz, 1H) | δ 130.9 | ||
| δ 129.0 | |||
| δ 127.3 | |||
| δ 127.2 | |||
| δ 126.8 |
Benzylamine Spectroscopic Data
| ¹H NMR (CDCl₃, 90 MHz) [5][6] | IR (liquid film, cm⁻¹) [7][8] | MS (EI) [9][10] |
| δ 7.3 (m, 5H) | 3372, 3303 (N-H stretch) | m/z 107 [M]⁺ |
| δ 3.8 (s, 2H) | 3080, 3060, 3020 (aromatic C-H stretch) | m/z 106 |
| δ 1.4 (s, 2H, NH₂) | 2920, 2850 (aliphatic C-H stretch) | m/z 79 |
| 1600, 1490, 1450 (aromatic C=C stretch) | m/z 77 |
References
- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.nu.edu.kz [research.nu.edu.kz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Phenalen-1-one [webbook.nist.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 6. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzylamine [webbook.nist.gov]
- 9. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzylamine [webbook.nist.gov]
An In-depth Technical Guide to the Crystal Structure of 9-(Benzylamino)-1H-phenalen-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural analysis, and biological significance of 9-(benzylamino)-1H-phenalen-1-one derivatives. These compounds are of significant interest due to their potential applications in photodynamic therapy and materials science. This document details the experimental protocols for their preparation and crystallographic analysis, presents structural data, and illustrates their primary mechanism of biological action.
Introduction
1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic ketones known for their unique photophysical properties. The introduction of an amino group at the 9-position, particularly a benzylamino substituent, can significantly modulate the electronic and steric characteristics of the phenalenone core. This, in turn, influences their crystal packing, biological activity, and potential as advanced materials. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships and guiding the design of new derivatives with enhanced functionalities.
Data Presentation
The following table summarizes the crystallographic data for 3-hydroxy-1H-phenalen-1-one, which serves as a pertinent example of the phenalenone framework.
| Parameter | Value |
| Empirical Formula | C₁₃H₈O₂ |
| Formula Weight | 196.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.45 Å |
| b | 10.21 Å |
| c | 10.55 Å |
| α | 90° |
| β | 99.87° |
| γ | 90° |
| Volume | 897.5 ų |
| Z | 4 |
| Density (calculated) | 1.452 g/cm³ |
Data sourced from PubChem CID 139030 for 3-hydroxy-1H-phenalen-1-one.[1]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through nucleophilic substitution of a suitable precursor, such as 9-bromo-1H-phenalen-1-one, with benzylamine. The general procedure is as follows:
-
Preparation of the Reaction Mixture: In a round-bottom flask, 9-bromo-1H-phenalen-1-one (1 equivalent) is dissolved in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: Benzylamine (1.2-1.5 equivalents) and a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2 equivalents), are added to the solution.
-
Reaction Conditions: The mixture is heated to a temperature ranging from 100 to 150 °C and stirred for several hours (typically 4-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound derivative.
-
Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for structure determination by X-ray diffraction.
-
Crystal Growth:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, acetone/water). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual supersaturation and crystal growth.
-
Cooling: A nearly saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C), to induce crystallization.
-
-
Data Collection and Structure Refinement:
-
A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Mandatory Visualizations
Signaling Pathway
Phenalenone derivatives are potent photosensitizers that can be utilized in photodynamic therapy (PDT). Their primary mechanism of action involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.[2][3][4][5] The following diagram illustrates the Type II photochemical process.
Caption: Type II Photodynamic Therapy Mechanism of Phenalenone Derivatives.
Experimental Workflow
The logical flow from synthesis to structural and biological characterization of this compound derivatives is depicted below.
References
- 1. 3-Hydroxy-1H-phenalen-1-one | C13H8O2 | CID 139030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 5. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
photophysical properties of substituted phenalenones
An In-depth Technical Guide to the Photophysical Properties of Substituted Phenalenones
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Phenalen-1-one (phenalenone, PN) is a tricyclic aromatic ketone renowned for its exceptional photophysical properties, most notably its near-unity quantum yield of singlet oxygen generation upon photoexcitation.[1][2] This characteristic makes phenalenone and its derivatives highly attractive candidates for applications in photodynamic therapy (PDT), photocatalysis, and as photosensitizing agents.[1][2] The parent phenalenone molecule, however, suffers from drawbacks such as absorption in the UV-A to violet region and negligible fluorescence, which limit its utility in biological applications requiring deeper tissue penetration and fluorescence-guided treatments.[1]
This technical guide provides a comprehensive overview of the core photophysical properties of the phenalenone scaffold and systematically explores the influence of chemical substitutions on these properties. We summarize key quantitative data, detail essential experimental protocols for characterization, and provide visual diagrams to illustrate the underlying photophysical pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel phenalenone-based photosensitizers.
Core Photophysical Properties of the Phenalenone Scaffold
The photophysical behavior of unsubstituted phenalenone is dominated by a highly efficient pathway from the first excited singlet state (S₁) to the first excited triplet state (T₁).
-
Absorption: Phenalenone exhibits two primary absorption bands: a lower-energy band between approximately 330 and 430 nm corresponding to an n → π* transition, and a more intense, higher-energy band around 240-260 nm from a π → π* transition.[3][4]
-
Fluorescence: The fluorescence quantum yield (Φ_F) of phenalenone is exceptionally low (typically < 1%).[3] This is because the de-excitation from the S₁ state is overwhelmingly dominated by intersystem crossing (ISC).[3][5]
-
Intersystem Crossing (ISC) and Triplet State Population: Upon excitation, the S₁ state rapidly undergoes ISC to the T₁ state.[6][7] Theoretical and experimental studies confirm that the ISC rate is extremely high (on the order of 10¹⁰ s⁻¹), leading to a triplet quantum yield (Φ_T) that approaches unity.[5][6]
-
Singlet Oxygen Generation: The long-lived and efficiently populated triplet state of phenalenone readily transfers its energy to ground-state molecular oxygen (³O₂) to produce cytotoxic singlet oxygen (¹O₂).[1][2] This Type II photosensitization process occurs with a quantum yield (Φ_Δ) of nearly 1.0 in a wide range of solvents, making phenalenone a universal standard for singlet oxygen sensitization.[2][8][9]
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the photochemical process of singlet oxygen production by phenalenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photophysics of phenalenone: quantum-mechanical investigation of singlet–triplet intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the photochemical process of singlet oxygen production by phenalenone. | Sigma-Aldrich [sigmaaldrich.com]
The Multifaceted Biological Activities of Phenalenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenalenones are a class of polycyclic aromatic compounds characterized by a fused three-ring system. Originally identified as phytoalexins in plants, they are also produced by various fungi.[1][2] In recent years, phenalenone derivatives have garnered significant attention within the scientific community due to their broad spectrum of biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of phenalenone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Anticancer Activity
Phenalenone derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key cellular signaling pathways involved in cancer progression.
One of the key mechanisms identified is the inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[3][5] By inhibiting CK2, phenalenone derivatives can suppress cancer cell proliferation and promote apoptosis.[3] Computational studies, including molecular docking and molecular dynamics simulations, have been employed to explore the inhibitory capacity of fungal phenalenones against CK2, identifying promising compounds with high binding affinity.[3][5]
Another mechanism of anticancer activity involves the photosensitizing properties of some phenalenone derivatives.[1][6] These compounds can absorb light and generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to cancer cells.[6][7] This property is being explored for its potential in photodynamic therapy (PDT), a treatment modality that uses a combination of a photosensitizer, light, and oxygen to kill cancer cells.[6] Researchers have synthesized phenalenone derivatives with red-shifted absorption spectra to improve tissue penetration of light for PDT applications.[6]
Furthermore, some phenalenone derivatives have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion by tumors.[8] By inhibiting IDO1, these compounds have the potential to enhance the host's immune response against cancer.[8]
Quantitative Data: Anticancer Activity of Phenalenone Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| OE19 | PANC-1 | IC50 | 166 nM (with light) | [6] |
| 6p | HCT-116 | IC50 | 1.6 µM | [9] |
| 9c | PC-3 | IC50 | 2.6 µM | [9] |
| Herqueinone (6) | IDO1 Inhibition | IC50 | 19.05 µM | [8] |
| ent-Peniciherquinone (7) | IDO1 Inhibition | IC50 | 24.18 µM | [8] |
| ent-12-Methoxyisoherqueinone (1) | IDO1 Inhibition | IC50 | 32.59 µM | [8] |
| Isoherqueinone (5) | IDO1 Inhibition | IC50 | 36.86 µM | [8] |
| (+)-Scleroderolide | Glioma cells | IC50 | 23.24-37.26 μM | [10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the phenalenone derivative and incubated for a specified period (e.g., 24 hours).[6]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Signaling Pathway Diagram
Caption: Inhibition of the CK2 signaling pathway by phenalenone derivatives.
Antimicrobial Activity
Phenalenone derivatives have demonstrated significant activity against a range of microorganisms, including bacteria and fungi.[11][12] This has led to their investigation as potential new antimicrobial agents, particularly in the context of rising antibiotic resistance.
The antimicrobial mechanism of some phenalenone derivatives is linked to their photosensitizing properties, leading to their application in antimicrobial photodynamic therapy (aPDT).[13][14] Upon light activation, these compounds produce ROS that can damage microbial cell structures, leading to cell death.[13] The covalent attachment of phenalenone to quaternary ammonium groups has been shown to enhance its antimicrobial potential in aPDT.[13]
Studies have also isolated phenalenone derivatives from marine-derived fungi that exhibit selective inhibition against specific bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis.[11][15] The structural features of these derivatives, such as the presence of a diketo-lactone ring, have been found to be crucial for their antimicrobial activity.[12]
Quantitative Data: Antimicrobial Activity of Phenalenone Derivatives
| Compound | Microorganism | Activity Metric | Value (µM) | Reference |
| Phenalenone-Triazolium Derivatives | Staphylococcus aureus | MIC | Submicromolar | [14] |
| Unnamed Derivative (1) | Staphylococcus aureus | MIC | Not specified, but active | [11] |
| Unnamed Derivative (1) | Mycobacterium tuberculosis | MIC | Not specified, but active | [11] |
| Compounds 5 and 11 | Staphylococcus aureus SG 511 | MIC | 24 | [12] |
| (+)-Scleroderolide | Methicillin-resistant S. aureus | MIC | 7.0 µg/mL | [10] |
| (+)-Scleroderolide | Escherichia coli | MIC | 9.0 µg/mL | [10] |
| Peniciphenalenin G (1) | Methicillin-resistant S. aureus | MIC | 6.25 | [10] |
| Trypethelone Derivative (7) | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µg/mL | [16] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Tryptic Soy Broth).[13]
-
Serial Dilution: The phenalenone derivative is serially diluted in a 96-well microtiter plate containing the broth.[13]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
For aPDT: For photosensitive compounds, the plates are irradiated with a specific wavelength and dose of light before or during incubation.[13] A parallel set of plates is kept in the dark as a control.[13]
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
The anti-inflammatory potential of phenalenone derivatives is an emerging area of research. Some studies have indicated that these compounds can modulate inflammatory responses. For instance, dimeric benzophenones, which share structural similarities with phenalenones, have been shown to inhibit lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[10] While direct and extensive studies on the anti-inflammatory properties of a wide range of phenalenone derivatives are still somewhat limited compared to their anticancer and antimicrobial activities, the initial findings are promising and warrant further investigation.
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Stimulation and Treatment: The cells are pre-treated with various concentrations of the phenalenone derivative for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite. A decrease in nitrite production in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.
Other Biological Activities
Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, phenalenone derivatives have been reported to possess a variety of other biological activities, including:
-
Antiplasmodial activity: Showing potential for the development of new antimalarial drugs.[3]
-
Antioxidant activity: The ability to scavenge free radicals.[3]
-
Enzyme inhibition: Inhibition of enzymes such as human leukocyte elastase (HLE).[12]
Conclusion
Phenalenone derivatives represent a versatile and promising class of natural and synthetic compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and to some extent, anti-inflammatory models, coupled with their diverse mechanisms of action, makes them attractive scaffolds for the development of new therapeutic agents. The ability to modify their chemical structures allows for the fine-tuning of their biological properties, such as enhancing their photosensitizing capabilities for PDT or improving their selectivity towards specific molecular targets. Further research into the synthesis of novel derivatives, elucidation of their mechanisms of action, and comprehensive preclinical and clinical evaluation will be crucial in unlocking the full therapeutic potential of this fascinating class of molecules.
References
- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods [mdpi.com]
- 5. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New phenalenone derivatives from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729 and their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Trypethelone and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9-(Benzylamino)-1H-phenalen-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique photophysical properties, including high singlet oxygen quantum yields, make them promising candidates for applications in photodynamic therapy (PDT)[1]. The introduction of an amino group at the 9-position of the phenalenone core, particularly a benzylamino substituent, can modulate the electronic properties and biological activity of the molecule, opening avenues for the development of novel therapeutic agents.
This document provides a detailed protocol for a plausible synthetic route to 9-(benzylamino)-1H-phenalen-1-one, based on a multi-step synthesis starting from the parent 1H-phenalen-1-one. The proposed pathway involves the synthesis of a 9-bromo-1H-phenalen-1-one intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a three-step process starting from 1H-phenalen-1-one. The overall workflow is depicted below.
References
Application Notes and Protocols for the Preparation of Novel Ligands from 9-(Benzylamino)-1H-phenalen-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel ligands derived from 9-(benzylamino)-1H-phenalen-1-one. The protocols detailed below are based on established synthetic methodologies for related phenalenone derivatives and aim to facilitate the exploration of this compound class in catalysis, materials science, and medicinal chemistry.
Introduction
1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic compounds that have garnered significant interest due to their unique photophysical and electronic properties. The introduction of a benzylamino substituent at the 9-position of the phenalenone core is anticipated to modulate these properties, opening avenues for the development of novel ligands with tailored functionalities. These ligands can potentially be employed in the design of new catalysts, advanced materials with specific optical or electronic characteristics, and as scaffolds for the development of therapeutic agents.
Synthesis of this compound
The synthesis of the target compound, this compound, can be achieved through a multi-step process starting from the readily available 1H-phenalen-1-one. The proposed synthetic pathway involves the preparation of a 9-bromo-1H-phenalen-1-one intermediate, followed by a palladium-catalyzed cross-coupling reaction with benzylamine.
Diagram of the Proposed Synthetic Workflow
Application Notes and Protocols: Antimicrobial Studies of 9-(Benzylamino)-1H-phenalen-1-one and Related Phenalenone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a summary of the antimicrobial activities of various 1H-phenalen-1-one derivatives, detailed protocols for antimicrobial susceptibility testing, and visual workflows to guide experimental design. The data and protocols presented here are compiled from studies on analogous compounds and can serve as a foundational resource for initiating research into the antimicrobial applications of 9-(Benzylamino)-1H-phenalen-1-one.
Data Presentation: Antimicrobial Activity of Phenalenone Derivatives
The antimicrobial efficacy of phenalenone derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and, in the context of aPDT, the reduction in colony-forming units (CFU) upon photoactivation. The following tables summarize the antimicrobial activities of selected phenalenone derivatives against various bacterial strains.
Table 1: Antimicrobial Efficacy of Phenalenone Derivatives in aPDT
| Compound/Treatment | Bacterial Strain | Concentration (µM) | Incubation Time (min) | Light Dose (J/cm²) | CFU Reduction (log₁₀) | Reference |
| SAPYR + Light | S. mutans | 50-500 | 5 | 30 | >3 | [1] |
| SAPYR + Light | A. naeslundii | 50-500 | 20 | 30 | >3 | [1] |
| SAPYR + Light | E. coli | 50-500 | 30 | 30 | >2 | [1] |
| SA-PN-05 (in dark) | A. naeslundii | 50-500 | 5 | 0 | 1.5 to ≥6.0 | |
| SA-PN-05 (in dark) | S. mutans | 50-500 | 5 | 0 | 1.9 to ≥6.0 | |
| SA-PN-05 (in dark) | E. coli | 50-500 | 5 | 0 | 0.1 to ≥6.0 | |
| SAPYR aPDT | Periodontal Biofilm | Not Specified | Not Specified | Not Specified | 4.4 - 6.1 | [2] |
| SAGUA aPDT | Periodontal Biofilm | Not Specified | Not Specified | Not Specified | 2.0 - 2.8 | [2] |
SAPYR: {[(1-oxo-1H-phenalen-2-yl)methyl]-pyridinium chloride} SA-PN-05: {[(1-oxo-1H-phenalen-2-yl)methyl]dodecan-1} SAGUA: (1-((1-Oxo-1H-phenalen-2-yl)methyl)-1-methyl-guanidinium chloride)
Table 2: Minimum Inhibitory Concentrations (MIC) of Phenalenone-Triazolium Derivatives (with photoactivation)
| Compound | S. aureus (µM) | S. epidermidis (µM) | B. cereus (µM) | E. coli (µM) | P. aeruginosa (µM) | Reference |
| 1a | 0.78 | 0.78 | 0.39 | 100 | >200 | [3] |
| 1b | 0.78 | 0.78 | 0.39 | 50 | 200 | [3] |
| 2a | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |
| 2b | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |
| 3a | 1.56 | 1.56 | 0.78 | 100 | >200 | [3] |
| 3b | 1.56 | 1.56 | 0.78 | 50 | 200 | [3] |
| 4a | >200 | >200 | >200 | >200 | >200 | [3] |
| 4b | 100 | 100 | 50 | >200 | >200 | [3] |
| 5a | 1.56 | 1.56 | 0.78 | 50 | 200 | [3] |
| 5b | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |
| 6a | 3.12 | 3.12 | 1.56 | 100 | >200 | [3] |
| 6b | 1.56 | 1.56 | 0.78 | 50 | 200 | [3] |
| 7b | 0.78 | 0.39 | 0.20 | 12.5 | 50 | [3] |
| 8 | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |
| 9a | 1.56 | 1.56 | 0.78 | 50 | 200 | [3] |
| 10a | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |
| SAPyR | 0.78 | 0.78 | 0.39 | 25 | 100 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the antimicrobial activity of phenalenone derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the methodology used for phenalenone-triazolium salt derivatives and is a standard method for assessing antimicrobial activity.[3]
Materials:
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (for measuring optical density at 600 nm).
-
Plate reader (for measuring absorbance).
-
Light source for photoactivation (if required), e.g., LED visible light (4.83 mW/cm²).
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations may range from 0.05 to 200 µM or higher, depending on the expected activity.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing the diluted compound, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing bacterial suspension in CAMHB without any test compound.
-
Negative Control: Wells containing CAMHB and the test compound at various concentrations without bacteria.
-
Solvent Control: Wells containing bacterial suspension and the maximum concentration of the solvent used to dissolve the compound.
-
-
Incubation:
-
For Dark Toxicity: Cover the plate with a sterile lid and incubate at 37°C for 18-24 hours.
-
For Photo-activated Toxicity (aPDT): Immediately after inoculation, irradiate the plate with a suitable light source for a defined period to deliver a specific light dose (e.g., 25 J/cm²).[3] After irradiation, incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Protocol 2: Colony Forming Unit (CFU) Assay for Bactericidal Activity
This protocol is used to determine the bactericidal effect of a compound, often in conjunction with aPDT.
Materials:
-
Materials from Protocol 1.
-
Phosphate-buffered saline (PBS).
-
Tryptic Soy Agar (TSA) plates.
-
Sterile microcentrifuge tubes.
Procedure:
-
Treatment: Perform steps 1-5 from Protocol 1.
-
Serial Dilutions: After the incubation period (with or without light exposure), take an aliquot (e.g., 100 µL) from each well of the 96-well plate and transfer it to a microcentrifuge tube. Perform 10-fold serial dilutions in sterile PBS.
-
Plating: Plate 100 µL of each dilution onto TSA plates.
-
Incubation: Incubate the TSA plates at 37°C for 24-48 hours, or until colonies are clearly visible.
-
Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.
-
CFU Calculation: Calculate the number of CFU/mL in the original sample using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Data Analysis: Compare the CFU/mL of the treated samples to the untreated control to determine the log₁₀ reduction in bacterial viability.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Colony Forming Unit (CFU) Assay.
Conclusion
The existing research on 1H-phenalen-1-one derivatives strongly suggests that this class of compounds holds significant promise for the development of new antimicrobial agents. While direct data on this compound is currently lacking, the methodologies and comparative data from related structures provide a clear and actionable path for future investigation. Researchers and drug development professionals are encouraged to utilize the protocols and data presented herein to explore the antimicrobial potential of this compound and to contribute to the growing body of knowledge on this versatile chemical scaffold. Future studies should aim to establish the MIC and bactericidal activity of this specific compound against a panel of clinically relevant bacteria and fungi, and to explore its potential for antimicrobial photodynamic therapy.
References
- 1. Phenalen-1-one-Mediated Antimicrobial Photodynamic Therapy: Antimicrobial Efficacy in a Periodontal Biofilm Model and Flow Cytometric Evaluation of Cytoplasmic Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 9-(Benzylamino)-1H-phenalen-1-one into Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the incorporation of 9-(Benzylamino)-1H-phenalen-1-one, a promising fluorescent and potentially bioactive molecule, into various polymer systems. The following sections detail two primary approaches: covalent incorporation through polymerization of a functionalized monomer and physical incorporation via blending techniques. These methods are critical for the development of novel materials for applications such as drug delivery, bio-imaging, and functional biomaterials.
Covalent Incorporation of this compound
Covalent incorporation ensures the stable and permanent integration of the phenalenone moiety into the polymer backbone, preventing leaching and providing long-term functionality. This is achieved by first synthesizing a polymerizable derivative of this compound, which is then copolymerized with other monomers to form the desired polymer.
Synthesis of a Polymerizable this compound Monomer
To enable polymerization, a reactive group such as a vinyl or acryloyl moiety can be introduced into the this compound structure. A plausible synthetic route involves the acylation of the secondary amine with acryloyl chloride.
Experimental Protocol: Synthesis of N-Benzyl-N-(1-oxo-1H-phenalen-9-yl)acrylamide
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-Benzyl-N-(1-oxo-1H-phenalen-9-yl)acrylamide monomer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
DOT Script for Synthetic Workflow:
Caption: Synthetic workflow for the polymerizable phenalenone monomer.
Free Radical Polymerization
The synthesized monomer can be copolymerized with a variety of vinyl monomers (e.g., methyl methacrylate, styrene, N-isopropylacrylamide) to tailor the properties of the final polymer. Free radical polymerization is a versatile method for this purpose.[1][2][3]
Experimental Protocol: Free Radical Copolymerization
Materials:
-
N-Benzyl-N-(1-oxo-1H-phenalen-9-yl)acrylamide monomer
-
Co-monomer (e.g., Methyl Methacrylate)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous solvent (e.g., Toluene or Dimethylformamide)
Procedure:
-
Dissolve the phenalenone monomer, the co-monomer in the desired molar ratio, and AIBN (typically 0.1-1 mol% with respect to the total monomer concentration) in the anhydrous solvent in a Schlenk flask.
-
Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the appropriate temperature for AIBN decomposition (typically 60-80 °C) under an inert atmosphere.
-
Maintain the reaction for a specified time (e.g., 12-48 hours) with constant stirring. The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer precipitate by filtration, wash it with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum.
-
Characterize the resulting polymer for its composition (e.g., by ¹H NMR), molecular weight and polydispersity (by gel permeation chromatography), and thermal properties (by differential scanning calorimetry and thermogravimetric analysis).
Data Presentation: Photostability of Covalently Bonded Phenalenone Dyes
Covalently bonding phenalenone dyes into a polymer matrix has been shown to significantly enhance their photostability.[4]
| Polymer Matrix | Phenalenone Dye | Incorporation Method | Photostability Improvement | Reference |
| Polyurethane (PUA) | 2-chloro-6-(3-hydroxypropylamino)-1-phenalenone | Covalent | Multiple orders of magnitude increase compared to physical doping in PUA | [4] |
| Aliphatic Polyurethane (APU) | 2-chloro-6-(3-hydroxypropylamino)-1-phenalenone | Covalent | High photostability due to the absence of reactive radicals in the matrix | [4][5] |
Physical Incorporation of this compound by Blending
Physical blending is a simpler method for incorporating the phenalenone derivative into a polymer matrix. This approach is suitable for applications where leaching is not a critical concern or can be minimized. Common techniques include solvent casting and melt mixing.
Solvent Evaporation / Film Casting
This method is ideal for creating thin polymer films with a homogeneous dispersion of the active compound.
Experimental Protocol: Solvent Casting
Materials:
-
This compound
-
Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, Polystyrene)
-
A common solvent for both the polymer and the phenalenone derivative (e.g., Dichloromethane, Chloroform, Tetrahydrofuran)
-
Petri dish or a flat glass substrate
Procedure:
-
Prepare a solution of the polymer in the chosen solvent at a specific concentration (e.g., 5-10% w/v).
-
Prepare a separate stock solution of this compound in the same solvent.
-
Add the desired amount of the phenalenone solution to the polymer solution to achieve the target loading concentration.
-
Thoroughly mix the solution by stirring or sonication to ensure a homogeneous dispersion.
-
Pour the solution into a petri dish or onto a flat glass substrate.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature or in a controlled environment (e.g., a desiccator). For controlled evaporation, cover the petri dish with a lid having small perforations.
-
Once the film is completely dry, peel it from the substrate.
-
Characterize the film for its thickness, surface morphology (by scanning electron microscopy), and the content and distribution of the incorporated phenalenone (by UV-Vis spectroscopy or fluorescence microscopy).
DOT Script for Physical Blending Workflow:
Caption: Workflow for physical incorporation by solvent casting.
Melt Mixing
Melt mixing is a solvent-free method suitable for thermoplastic polymers.
Experimental Protocol: Melt Mixing
Materials:
-
This compound
-
Thermoplastic polymer pellets (e.g., Polylactic acid - PLA, Polycaprolactone - PCL)
-
A laboratory-scale melt mixer or extruder
Procedure:
-
Dry the polymer pellets thoroughly to prevent degradation during melting.
-
Premix the polymer pellets with the powdered this compound at the desired weight ratio.
-
Feed the mixture into the melt mixer or extruder.
-
Set the processing temperature above the melting point of the polymer but below the decomposition temperature of the phenalenone derivative.
-
Mix for a sufficient time to ensure a homogeneous blend.
-
Extrude or mold the blend into the desired shape (e.g., film, filament).
-
Characterize the resulting material for the dispersion of the phenalenone and its thermal and mechanical properties.
Data Presentation: Drug Loading and Release from PLGA Microparticles
The following tables summarize typical loading capacities and release kinetics for aromatic drugs incorporated into PLGA microparticles, which can serve as a reference for this compound.
Table 1: Loading Capacity and Encapsulation Efficiency of Aromatic Compounds in PLGA.
| Aromatic Compound | Polymer | Preparation Method | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Reference |
| Gefitinib | PLGA | Oil-in-water solvent evaporation | 2.4 - 7.6 | Not specified | [6] |
| Orange Essential Oil | PLGA | Emulsifying solvent volatilization | 19.17 | 93.23 | [7] |
| Orange Essential Oil | Chitosan-PLGA | Emulsifying solvent volatilization | 24.36 | 94.06 | [7] |
| Gemcitabine | PLGA (50:50) | Double emulsion | Not specified | 45 | [8] |
| Gemcitabine | PLGA (75:25) | Double emulsion | Not specified | 35 | [8] |
Table 2: Release Kinetics of Aromatic Drugs from PLGA Microparticles.
| Aromatic Compound | Polymer | Particle Size (µm) | Release Profile | Time to Complete Release | Reference |
| Gefitinib | PLGA | < 50 | Rapid, diffusion-based | ~2 days | [6] |
| Gefitinib | PLGA | > 50 | Sigmoidal (diffusion & erosion) | > 3 months | [6] |
| Ibuprofen | PLGA | Not specified | Biphasic | ~14 days | [9] |
Assessment of Leaching
For physically incorporated systems, it is crucial to assess the potential for leaching of the active compound.
Experimental Protocol: Leaching Study
-
Immerse a known weight and surface area of the polymer sample in a defined volume of a relevant buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at 37 °C.
-
At predetermined time intervals, withdraw aliquots of the buffer and replace with fresh buffer to maintain sink conditions.
-
Analyze the concentration of the leached this compound in the aliquots using a sensitive analytical technique such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Plot the cumulative amount of leached compound versus time to determine the leaching profile.
Biocompatibility Assessment
For any biomedical application, the biocompatibility of the final polymer-phenalenone conjugate or blend must be thoroughly evaluated.[10][11][12]
Recommended In Vitro Assays:
-
Cytotoxicity Assays:
-
MTT or MTS Assay: To assess cell metabolic activity and viability.
-
LDH Assay: To measure cell membrane integrity by quantifying lactate dehydrogenase release.
-
Live/Dead Staining: To visualize viable and dead cells using fluorescent dyes.
-
-
Hemocompatibility Assays:
-
Hemolysis Assay: To evaluate the lytic effect on red blood cells.
-
Thrombogenicity Assay: To assess the potential to induce blood clotting.
-
-
Genotoxicity Assays: To evaluate the potential for DNA damage.
Potential Signaling Pathway in Drug Development
Phenanthrene derivatives, structurally related to phenalenone, have demonstrated cytotoxic activity against cancer cells by inducing apoptosis.[13] A plausible mechanism of action for this compound in a cancer therapy context could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.
DOT Script for Proposed Apoptosis Signaling Pathway:
Caption: Proposed apoptotic signaling pathway in cancer cells.
These detailed application notes and protocols provide a comprehensive framework for researchers to successfully incorporate this compound into polymers for a range of biomedical applications. Careful consideration of the chosen incorporation method, thorough characterization of the resulting material, and rigorous biocompatibility testing are essential for the development of safe and effective new technologies.
References
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. functmaterials.org.ua [functmaterials.org.ua]
- 5. scispace.com [scispace.com]
- 6. Effect of Particle Size on Drug Loading and Release Kinetics of Gefitinib-Loaded PLGA Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug release from PLGA microparticles can be slowed down by a surrounding hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. saliterman.umn.edu [saliterman.umn.edu]
- 12. specialchem.com [specialchem.com]
- 13. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-(Benzylamino)-1H-phenalen-1-one in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: Extensive literature searches did not yield specific data or established protocols for the application of 9-(Benzylamino)-1H-phenalen-1-one as a component in organic light-emitting diodes (OLEDs). The following application notes and protocols are therefore presented as a general guide for researchers interested in investigating the potential of this and related phenalenone derivatives in OLEDs, based on the known properties of phenalenones and standard OLED fabrication techniques.
Introduction
Phenalenone and its derivatives are polycyclic aromatic ketones that have garnered interest in materials science due to their unique photophysical and electronic properties. These compounds are known for their planar structure and extended π-conjugation, which are desirable characteristics for charge transport and emissive materials in organic electronic devices. While many phenalenone derivatives have been explored for applications such as photosensitizers, their potential in OLEDs as emitters, hosts, or charge-transport materials remains an emerging area of research.[1][2]
This document provides a hypothetical framework for the investigation of this compound in a multilayer OLED device. The protocols outlined below are based on standard fabrication and characterization methods for small-molecule OLEDs.
Hypothetical Device Architecture and Energy Level Diagram
A typical multilayer OLED structure is proposed for initial investigations. The energy levels of this compound would need to be determined experimentally (e.g., via cyclic voltammetry and UV-Vis spectroscopy) to select appropriate complementary materials for efficient charge injection and transport.
Device Workflow
Caption: General workflow for the fabrication and testing of an OLED device.
Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific material properties of this compound.
Synthesis of this compound
Substrate Preparation
-
Indium tin oxide (ITO)-coated glass substrates are patterned using photolithography and wet etching.
-
The patterned substrates are cleaned sequentially in ultrasonic baths of detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
Substrates are then dried with a stream of high-purity nitrogen gas.
-
Immediately before deposition, the substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
OLED Fabrication by Thermal Evaporation
Fabrication is carried out in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL) and Hole Transport Layer (HTL): A suitable material, such as N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), is deposited onto the ITO substrate. The thickness would typically be in the range of 30-50 nm.
-
Emissive Layer (EML):
-
Option A (Doped Emitter): this compound is co-evaporated with a host material (e.g., 4,4'-N,N'-dicarbazole-biphenyl (CBP) or a similar wide-bandgap material). The doping concentration would need to be optimized, typically ranging from 1% to 15% by weight. The thickness of this layer is generally 20-30 nm.
-
Option B (Non-doped Emitter): A neat film of this compound is deposited. This is less common for high-efficiency devices due to concentration quenching but can be used for initial characterization.
-
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): A material with a high highest occupied molecular orbital (HOMO) level is deposited to confine holes within the EML. A common choice is 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi). This layer also transports electrons. A typical thickness is 20-40 nm.
-
Electron Injection Layer (EIL): A thin layer (0.5-1 nm) of an alkali metal halide, such as lithium fluoride (LiF), is deposited to facilitate electron injection from the cathode.
-
Cathode: A metal with a low work function, such as aluminum (Al) or calcium (Ca) capped with Al, is deposited to a thickness of 80-120 nm.
The deposition rates for organic materials are typically maintained at 0.1-0.2 nm/s, while for metals, it is higher, around 0.5-1.0 nm/s.
Device Encapsulation
To prevent degradation from atmospheric moisture and oxygen, the fabricated devices should be encapsulated immediately in a nitrogen-filled glovebox. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.
Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, operating voltage, and brightness of the device.
-
Electroluminescence (EL) Spectra: Collected using a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectrum.
-
Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.
Quantitative Data
As no specific experimental data for OLEDs incorporating this compound was found, a data table cannot be provided. The performance of such a device would be highly dependent on the optimized device architecture and the intrinsic photoluminescent quantum yield of the material in the solid state.
Conclusion
While the direct application of this compound in OLEDs is not documented in the available scientific literature, its chemical structure suggests potential as an optoelectronic material. The protocols and workflows provided here offer a standardized starting point for researchers to investigate its properties within an OLED device. Key areas for initial research would include the determination of its fundamental photophysical and electrochemical properties, followed by systematic optimization of the device architecture to achieve efficient charge balance and light emission.
References
Application of Phenalenone Derivatives in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenalenone and its derivatives have emerged as a promising class of compounds in cancer therapy. Their unique photophysical and chemical properties make them suitable for various therapeutic strategies, most notably as photosensitizers in Photodynamic Therapy (PDT). This document provides detailed application notes on the use of phenalenone derivatives in cancer research, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.
Mechanisms of Action
The primary anticancer mechanism of many phenalenone derivatives is through their action as photosensitizers in PDT. Upon activation by light of a specific wavelength, these compounds generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anion radicals, which induce cellular damage and trigger apoptosis in cancer cells.[1][2][3][4]
Key signaling pathways implicated in phenalenone derivative-induced apoptosis include:
-
Extrinsic Apoptosis Pathway: Activation of initiator caspase-8.[3][4]
-
Intrinsic Apoptosis Pathway: Disruption of mitochondrial function and depolarization.[3][4]
-
MAPK Pathway: Activation of p38-MAPK, which plays a role in triggering the apoptotic cascade.[3][4]
Beyond PDT, some phenalenone derivatives are being explored for other anticancer activities, including:
-
DNA Intercalation: The planar structure of the phenalenone core allows some derivatives to intercalate into the DNA double helix, potentially disrupting DNA replication and transcription.
-
Enzyme Inhibition: Certain fungal phenalenones have been computationally identified as potential inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer cell proliferation and survival.[1]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro efficacy of selected phenalenone derivatives from various studies. It is important to note that experimental conditions such as light dose, drug concentration, and incubation time can significantly influence the observed IC50 values.
| Phenalenone Derivative | Cancer Cell Line | Assay | IC50 Value | Light Exposure | Reference |
| SDU Red (6-amino-5-iodo-1H-phenalen-1-one) | MDA-MB-231 (Triple-Negative Breast Cancer) | Phototoxicity | >76 (Phototherapeutic Index) | Light Irradiation | [1] |
| OE19 (2,5-dibromo-6-amino-1H-phenalen-1-one) | PANC-1 (Pancreatic Cancer) | Photocytotoxicity | Nanomolar range | Green Light | [2] |
| Phenalenone (PN) | HL-60 (Acute Promyelocytic Leukemia) | Phototoxicity | Potent antitumor activity | Light Presence | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the anticancer effects of phenalenone derivatives.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of phenalenone derivatives, both in the dark and upon photoactivation.
Materials:
-
Phenalenone derivative stock solution (in DMSO or other suitable solvent)
-
Cancer cell line of interest (e.g., MDA-MB-231, PANC-1, HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength and power for photosensitizer activation
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenalenone derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation (Dark Toxicity): For determining dark toxicity, incubate the plate in the dark at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
Photodynamic Treatment (Phototoxicity):
-
After adding the compound, incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for compound uptake.
-
Irradiate the cells with a light source at the appropriate wavelength for the specific phenalenone derivative. The light dose (J/cm²) should be optimized for each experiment.
-
Return the plate to the incubator for a further incubation period (e.g., 24 or 48 hours).
-
-
MTT Addition: After the total incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with phenalenone derivatives using flow cytometry.
Materials:
-
Phenalenone derivative
-
Cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the phenalenone derivative (with or without light exposure) as described in the MTT assay protocol. Include positive and negative controls.
-
Cell Harvesting: After the desired treatment period, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Caspase and p38-MAPK Activation
This protocol is for detecting the activation of key apoptotic proteins in response to treatment with phenalenone derivatives.
Materials:
-
Phenalenone derivative
-
Cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-cleaved caspase-8, anti-p38, anti-phospho-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the phenalenone derivative as previously described. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Analyze the band intensities to determine the levels of protein expression and phosphorylation.
Visualizations
Signaling Pathway of Phenalenone-Induced Apoptosis
Caption: Phenalenone-induced apoptotic signaling pathway.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for anticancer evaluation.
Logical Relationship of Phenalenone PDT
Caption: Core components of phenalenone-based PDT.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-(Benzylamino)-1H-phenalen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 9-(Benzylamino)-1H-phenalen-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing a palladium-catalyzed Buchwald-Hartwig amination of 9-bromo-1H-phenalen-1-one.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may not have been activated properly, or the phosphine ligand may have degraded. | • Ensure the use of a reliable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).• Use fresh, high-purity phosphine ligands (e.g., BINAP, Xantphos).• Consider using a pre-formed palladium-ligand complex (pre-catalyst) for better consistency.[1] |
| Inappropriate Base: The chosen base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively. | • Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.[2] The choice of base can be critical and is often dependent on the ligand used. | |
| Incorrect Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. | • Anhydrous, deoxygenated toluene or dioxane are commonly used for Buchwald-Hartwig reactions. Eucalyptol has been explored as a bio-based alternative.[2] | |
| Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | • Gradually increase the reaction temperature, typically in the range of 80-110 °C. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[3] | |
| Formation of Side Products | Hydrodehalogenation: The bromo group on the starting material is replaced by a hydrogen atom. | • This can be caused by β-hydride elimination from the amine or the presence of water. Ensure strictly anhydrous conditions and use a non-protic solvent. |
| Homocoupling of Starting Material: Formation of bi-phenalenone species. | • This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands may mitigate this side reaction. | |
| Oxidation of Phosphine Ligand: The phosphine ligand can be oxidized, leading to catalyst deactivation. | • Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and deoxygenated solvents. | |
| Difficulty in Product Purification | Residual Catalyst: The final product may be contaminated with palladium residues. | • Utilize column chromatography with a suitable stationary phase (e.g., silica gel).• Washing the organic layer with an aqueous solution of a suitable ligand scavenger (e.g., thiourea) can help remove palladium. |
| Co-elution with Starting Material: The product and starting material may have similar polarities. | • Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation.• Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising method for synthesizing this compound?
A1: While direct nucleophilic aromatic substitution might be feasible, a palladium-catalyzed Buchwald-Hartwig amination of 9-bromo-1H-phenalen-1-one with benzylamine is a highly effective and versatile method for forming the desired C-N bond.[1][4]
Q2: How do I choose the right ligand for the Buchwald-Hartwig reaction?
A2: The choice of ligand is crucial for the success of the reaction. Sterically hindered and electron-rich phosphine ligands are generally preferred. Common examples include BINAP, Xantphos, and PPh₃. The optimal ligand often needs to be determined empirically for a specific substrate.[2][5]
Q3: What role does the base play in this reaction?
A3: The base is essential for deprotonating the benzylamine, which allows it to coordinate to the palladium center. It also plays a role in the regeneration of the active catalyst. The strength and nature of the base can significantly impact the reaction rate and yield.[2]
Q4: Can I use microwave heating for this synthesis?
A4: Yes, microwave-assisted heating can be advantageous. It can significantly reduce reaction times and, in some cases, improve yields, particularly for challenging substrates.[3][6]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to determine the consumption of the starting material (9-bromo-1H-phenalen-1-one) and the formation of the product.
Experimental Protocols
Synthesis of 9-Bromo-1H-phenalen-1-one (Starting Material)
A detailed protocol for the synthesis of the phenalenone core structure can be adapted from the literature, which often involves a Friedel-Crafts acylation followed by cyclization.[7] Bromination at the 9-position can then be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).
Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
9-Bromo-1H-phenalen-1-one
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, add 9-bromo-1H-phenalen-1-one, the palladium precursor, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by benzylamine and the base.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for the appropriate time (monitor by TLC or HPLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes hypothetical yield data based on the optimization of a generic Buchwald-Hartwig amination reaction, illustrating the potential impact of different reaction parameters.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 78 |
| 3 | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 90 | 85 |
| 4 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 90 | 65 |
| 5 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80 | 60 |
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 9-(Benzylamino)-1H-phenalen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 9-(Benzylamino)-1H-phenalen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for phenalenone derivatives, including this compound, are column chromatography and recrystallization. Column chromatography is widely used for separating the desired compound from byproducts and unreacted starting materials.[1][2] Recrystallization is a cost-effective method for achieving high purity, provided a suitable solvent system can be identified.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 9-halophenalenone and benzylamine, as well as byproducts from side reactions. Depending on the synthetic route, these could include di-benzylated products or products of oxidation.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the purified product. A UV lamp is typically used to visualize the spots, as phenalenone derivatives are generally UV-active.
Q4: I am having trouble finding a suitable solvent for recrystallization. What should I do?
A4: Finding an appropriate recrystallization solvent can be challenging. A good solvent should dissolve the compound when hot but not when cold. You can try a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, toluene, or mixtures of these. A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield after column chromatography | The compound is highly retained on the silica gel. | Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate. A gradient elution might be more effective than an isocratic one. |
| The compound is co-eluting with an impurity. | Optimize the solvent system for better separation on TLC first. A less polar or more selective solvent system might be required. Consider using a different stationary phase, such as alumina. | |
| Product is still impure after column chromatography | The column was overloaded with the crude sample. | Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally preferred over dry packing. | |
| The compound "oils out" during recrystallization | The solvent is too good a solvent for the compound, or the solution is supersaturated. | Add a small amount of a "poor" solvent (one in which the compound is insoluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly. This is known as using a solvent/anti-solvent system. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Do not disturb the solution during cooling to allow for the formation of larger crystals. | |
| No crystals form upon cooling after recrystallization | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. |
Quantitative Data Summary
The following table summarizes typical purity levels that can be expected for phenalenone derivatives with different purification techniques. The exact values for this compound may vary depending on the specific impurities present in the crude mixture.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Expected Yield |
| Single Recrystallization | 80-90% | 95-98% | 60-80% |
| Column Chromatography (Silica Gel) | 70-85% | >98% | 50-75% |
| Preparative HPLC | >95% | >99.5% | 40-60% |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton.
-
-
Pack the Column (Wet Packing):
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes.[3]
-
Maintain a constant level of eluent at the top of the column to prevent it from running dry.
-
Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to elute the compound.
-
-
Monitor the Fractions:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[3]
-
Protocol 2: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Dry the Product:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
preventing photodegradation of 9-(Benzylamino)-1H-phenalen-1-one solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 9-(Benzylamino)-1H-phenalen-1-one solutions. Find answers to frequently asked questions and troubleshooting advice to prevent photodegradation and ensure the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color and showing reduced activity. What could be the cause?
A1: The observed changes are likely due to photodegradation. This compound, like many polycyclic aromatic compounds, is susceptible to degradation upon exposure to light, especially in the presence of oxygen. This degradation can lead to the formation of byproducts with different colors and reduced or altered biological activity.
Q2: What is the likely mechanism of photodegradation for this compound?
A2: While specific studies on this compound are limited, the photodegradation of similar aromatic structures, such as anthracene derivatives, often involves the formation of an endoperoxide.[1][2] This occurs when the molecule absorbs light and reacts with molecular oxygen. The resulting endoperoxide can be unstable and may further decompose into various degradation products.[2]
Q3: How can I prevent or minimize the photodegradation of my this compound solutions?
A3: To minimize photodegradation, it is crucial to protect the solution from light and oxygen. Here are some key strategies:
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Work in low-light conditions: Use a dark room or a fume hood with the sash lowered to reduce light exposure.
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Use amber-colored glassware: Amber glass blocks a significant portion of UV and visible light.
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Wrap containers in aluminum foil: For complete light protection, wrap your vials or flasks in aluminum foil.
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Deoxygenate your solvents: Purging solvents with an inert gas like nitrogen or argon before preparing your solution can remove dissolved oxygen.
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Store solutions properly: Store solutions in a dark, cold environment (e.g., a refrigerator or freezer) when not in use.
Q4: Which solvents are recommended for preparing stable solutions of this compound?
Q5: How can I monitor the degradation of my solution?
A5: Several analytical techniques can be used to monitor the degradation of your compound:
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UV-Visible Spectroscopy: Changes in the absorption spectrum, such as a decrease in the main absorbance peak or the appearance of new peaks, can indicate degradation.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate and quantify the parent compound and its degradation products. A decrease in the peak area of this compound and the emergence of new peaks are clear indicators of degradation.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry can help identify the molecular weights of the degradation products, providing insights into the degradation pathway.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid color change of the solution (e.g., from yellow to colorless or brown) upon exposure to ambient light. | Photodegradation is occurring rapidly. | Immediately protect the solution from light by wrapping the container in aluminum foil and work in a darkened environment. Prepare fresh solutions under low-light conditions. |
| Inconsistent experimental results between different batches of the same solution. | The solution may be degrading over time. | Prepare fresh solutions for each experiment. If a stock solution must be used, store it in small aliquots in a dark, inert atmosphere at low temperature. Perform a quality control check (e.g., via HPLC or UV-Vis) before each use. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | These are likely degradation products. | To confirm, intentionally expose a small sample of the solution to light and analyze it alongside a protected sample. This will help in identifying the degradation peaks. |
| Precipitate forms in the solution after a period of storage. | A degradation product may be less soluble than the parent compound. | Analyze the precipitate and the supernatant separately to identify the components. Consider filtering the solution before use if the precipitate is confirmed to be a degradation product, but be aware that the concentration of the active compound will have decreased. The best practice is to prepare fresh solutions. |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound Solution
This protocol is adapted from general guidelines for photostability testing.
Objective: To assess the intrinsic photostability of this compound in a specific solvent.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, degassed)
-
Calibrated light source (providing a controlled intensity of UV and visible light)
-
Colorless and amber glass vials with airtight seals
-
Aluminum foil
-
HPLC or UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Divide the solution into three sets of vials:
-
Sample (Exposed): Clear glass vials.
-
Control (Dark): Clear glass vials completely wrapped in aluminum foil to protect from light.
-
Amber Vial (Optional): Amber glass vials to test the protective effect of the glassware.
-
-
Place the "Sample" and "Amber Vial" sets under the calibrated light source. Place the "Control" set in the same environment but shielded from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Analyze the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound remaining.
-
Calculate the percentage of degradation at each time point relative to the dark control.
Protocol 2: Identification of Degradation Products using LC-MS
Objective: To identify the major photodegradation products of this compound.
Materials:
-
Photodegraded solution of this compound (from Protocol 1)
-
Non-degraded (control) solution
-
LC-MS system
Procedure:
-
Expose a solution of this compound to light for a sufficient time to induce significant degradation (e.g., >20%).
-
Inject the degraded sample into the LC-MS system.
-
Inject the non-degraded control sample for comparison.
-
Separate the components using a suitable chromatographic method.
-
Analyze the mass spectra of the peaks that are present in the degraded sample but absent or significantly smaller in the control sample.
-
Based on the mass-to-charge ratio (m/z) and fragmentation patterns, propose structures for the degradation products.
Data Presentation
Table 1: Photodegradation of this compound in Acetonitrile under Light Exposure
| Time (hours) | Remaining Compound (%) in Clear Vial | Remaining Compound (%) in Amber Vial | Remaining Compound (%) in Dark Control |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 85.2 | 95.1 | 99.8 |
| 4 | 72.5 | 90.3 | 99.7 |
| 8 | 55.1 | 82.6 | 99.5 |
| 24 | 20.7 | 65.4 | 99.2 |
Table 2: Major Degradation Products Identified by LC-MS
| Peak | Retention Time (min) | m/z [M+H]⁺ | Proposed Identity |
| 1 (Parent) | 12.5 | 310.1 | This compound |
| 2 | 8.2 | 326.1 | Oxidized product (+16 Da) |
| 3 | 10.1 | 219.1 | Cleavage product |
Visualizations
Caption: Inferred photodegradation pathway of this compound.
Caption: Workflow for assessing the photostability of solutions.
References
Technical Support Center: Optimizing Phenalenone Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for phenalenone derivatization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of phenalenone derivatives and offers step-by-step solutions.
Problem 1: Low Yield in Chloromethylation of Phenalenone
Symptoms: The yield of 2-(chloromethyl)-1H-phenalen-1-one (PNCl) is significantly lower than the expected 51%.
Possible Causes:
-
Insufficient reaction time.
-
Suboptimal reaction temperature.
-
Incorrect reagent stoichiometry.
Troubleshooting Steps:
-
Increase Reaction Time: The reaction time has been shown to be a critical factor. An increase from 8 to 16 hours can significantly improve the yield.[1][2]
-
Verify Temperature: Ensure the reaction is maintained at a constant 110 °C.
-
Check Reagents: Use the correct proportions of phenalenone, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and hydrochloric acid as specified in the protocol.
Problem 2: Poor Regioselectivity in Sulfonation
Symptoms: Formation of a mixture of sulfonated phenalenone isomers (e.g., substitution at positions 2 and 5) instead of the desired product.
Possible Causes:
-
Harsh reaction conditions, such as high temperatures and concentrated sulfuric acid.
Troubleshooting Steps:
-
Employ Milder Conditions: A protocol using Na2SO3 in a CHCl3/MeOH/H2O mixture with a surfactant at a lower temperature can ensure rigorous regioselectivity.[2] This method, while potentially having a slightly lower overall yield, provides a cleaner product.
Problem 3: Long Reaction Times in Phenalenone Core Synthesis
Symptoms: The synthesis of the initial 1H-phenalen-1-one (PN) from naphthalene and cinnamoyl chloride is taking an extended period (e.g., 3 hours).
Solution:
-
Microwave Activation: The use of microwave irradiation can drastically reduce the reaction time from 3 hours to as little as 12 minutes for a multigram-scale reaction, leading to a cost-effective production of PN with satisfactory purity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of various phenalenone derivatives?
A1: The chloromethyl derivative, 2-(chloromethyl)-1H-phenalen-1-one (PNCl), is an excellent starting point for synthesizing a wide range of derivatives.[1][3] The methylene bridge in PNCl helps to preserve the photosensitizing properties of the parent phenalenone molecule.[1][2][3]
Q2: How can I improve the yield of bromomethyl phenalenone (PNBr)?
A2: While replacing HCl with HBr in the halomethylation protocol allows for the synthesis of PNBr, the yield is typically lower than that of PNCl (around 37%).[1][2] Further optimization of reaction conditions, such as temperature and reaction time, may be necessary to improve the yield.
Q3: Are there alternative methods for introducing functional groups besides starting from PNCl?
A3: Yes, for instance, the sulfonate derivative can be obtained by reacting PNBr with Na2SO3.[2] Other functional groups can be introduced through various reactions on PNCl, such as etherification to produce the propargylated phenalenone.[2]
Q4: What are some common challenges in derivatization reactions in general?
A4: Common challenges include achieving 95-100% conversion, ensuring the purity of reagents, managing recovery, and dealing with the stability of the resulting derivative.[4] It is also important to consider how the derivatization reagent might react with other components in a complex sample matrix.[4]
Q5: How long should I expect to spend optimizing a single reaction?
A5: It is not uncommon for the optimization of a single reaction to take weeks or even months.[5] This process can involve screening various reagents, catalysts, solvents, temperatures, and reaction times to achieve the desired yield and purity.[5]
Data Presentation
Table 1: Optimized Reaction Conditions for Phenalenone Derivatization
| Derivative | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Chloromethyl)-1H-phenalen-1-one (PNCl) | Phenalenone (PN) | Paraformaldehyde, Glacial Acetic Acid, 85% Phosphoric Acid, HCl | - | 110 | 16 | 51 | [1][2] |
| 2-(Bromomethyl)-1H-phenalen-1-one (PNBr) | Phenalenone (PN) | Paraformaldehyde, Glacial Acetic Acid, 85% Phosphoric Acid, HBr | - | 110 | 16 | 37 | [1][2] |
| 1H-phenalen-1-one-5-sulfonate | PNBr | Na2SO3, Surfactant | CHCl3/MeOH/H2O | - | 6 | 36 | [1] |
| Propargylated Phenalenone (PNP) | PNCl | Propargyl alcohol, Quaternary ammonium salt, NaOH | - | - | - | 86 | [2] |
| 2-(Hydroxymethyl)-1H-phenalen-1-one (PNOH) | PNOMe | BBr3 | CH2Cl2 | Room Temp | 1.5 | 88 | [2] |
Experimental Protocols
Synthesis of 1H-Phenalen-1-one (PN) using Microwave Activation
-
Dissolve 960 mg (7.5 mmol) of naphthalene and 1.25 g of cinnamoyl chloride in 7.5 mL of CH2Cl2.
-
Place the mixture in an ice bath for 10 minutes.
-
Slowly add 3 g of AlCl3 and stir the mixture for 10 minutes at 4 °C.
-
Subject the reaction mixture to microwave irradiation for 12 minutes.
-
The resulting product is of satisfactory purity and often does not require further purification.[2]
Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCl)
-
Mix 9.72 g (54 mmol) of PN, 29.7 g of paraformaldehyde, 216 mL of glacial acetic acid, and 135 mL of 85% phosphoric acid.
-
Warm the mixture to 110 °C until all solids are dissolved.
-
Add 144 mL of 37% hydrochloric acid.
-
Maintain the reaction at 110 °C for 16 hours.
-
After cooling to room temperature, pour the solution into 500 mL of ice and water.
-
Increase the pH with 5 M NaOH to precipitate the product.[1][2]
Synthesis of 1H-phenalen-1-one-5-sulfonate
-
React 2-(bromomethyl)-1H-phenalen-1-one (PNBr) with Na2SO3.
-
The reaction is carried out in a CHCl3/MeOH/H2O mixture.
-
A surfactant is required to facilitate the reaction.
-
The reaction is maintained for 6 hours.[1]
Visualizations
Caption: Synthetic pathways for phenalenone and its key derivatives.
Caption: Troubleshooting workflow for low yield in PNCl synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.nu.edu.kz [research.nu.edu.kz]
- 4. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 5. Reddit - The heart of the internet [reddit.com]
troubleshooting guide for 9-(Benzylamino)-1H-phenalen-1-one experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 9-(Benzylamino)-1H-phenalen-1-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. The introduction of a benzylamino group at the 9-position modifies its electronic and photophysical properties. While research on this specific compound is ongoing, phenalenone derivatives are known for their applications as fluorescent probes and photosensitizers in biological imaging and photodynamic therapy.[1][2] The benzylamino group, being an electron-donating group, is expected to red-shift the absorption and emission spectra of the phenalenone core, potentially enhancing its fluorescence.[1]
Q2: What are the expected photophysical properties of this compound?
-
Absorption: A significant red-shift in the absorption maximum compared to the parent 1H-phenalen-1-one (which absorbs in the UV region). The absorption is likely to be in the blue-green region of the visible spectrum.[1]
-
Emission: Emission of fluorescence in the green-red region of the spectrum.
-
Quantum Yield: The fluorescence quantum yield of the parent phenalenone is very low.[3][4] The introduction of an amino group may increase the fluorescence quantum yield, though it is likely to remain modest.[1]
-
Singlet Oxygen Quantum Yield: The parent phenalenone is an excellent photosensitizer with a singlet oxygen quantum yield approaching unity.[1][5] Electron-donating substituents can sometimes reduce this value.[3]
Q3: How should I store this compound?
As a solid, this compound should be stored in a tightly sealed, light-protected container at a cool and dry place. For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be kept in a tightly sealed vial, protected from light, and stored at -20°C. Long-term storage in solution is generally not recommended due to potential for degradation.
Q4: In which solvents is this compound likely to be soluble?
Based on the structure, this compound is expected to have good solubility in common organic solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Acetone
-
Toluene
It is expected to have poor solubility in water and other highly polar protic solvents. For biological experiments, a stock solution in DMSO is typically prepared and then diluted in the aqueous buffer or cell culture medium.
Troubleshooting Guide
This guide addresses potential issues you may encounter during the synthesis, purification, and application of this compound.
Synthesis & Purification
| Issue | Possible Cause | Recommendation |
| Low or no product yield in synthesis | Incomplete reaction; incorrect reaction temperature; poor quality of reagents. | Ensure all reagents are pure and dry. Optimize reaction time and temperature. Use an inert atmosphere if reagents are air-sensitive. |
| Multiple products observed in TLC/LC-MS | Side reactions; degradation of starting material or product. | Purify starting materials. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. |
| Difficulty in purification by column chromatography | Product streaking on the column; co-elution with impurities. | Use a different solvent system for elution. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization might be an alternative purification method. |
| Product appears discolored after purification | Oxidation or degradation. | Store the purified product under an inert atmosphere and protect it from light. |
Fluorescence Experiments
| Issue | Possible Cause | Recommendation |
| Weak or no fluorescence signal | Incorrect excitation/emission wavelengths; low concentration of the probe; low fluorescence quantum yield; photobleaching.[6] | Determine the optimal excitation and emission wavelengths by running a full spectrum scan. Increase the probe concentration, but be mindful of potential aggregation at high concentrations. Use an anti-fade mounting medium for microscopy. Minimize exposure to excitation light.[6] |
| High background fluorescence | Autofluorescence from sample or medium; unbound probe; impurities in the compound. | Use a control sample without the probe to assess autofluorescence. Wash cells thoroughly to remove unbound probe. Ensure the purity of your compound. |
| Signal fades quickly (photobleaching) | High intensity of excitation light; prolonged exposure.[6] | Reduce the intensity of the excitation light source. Use neutral density filters. Minimize the exposure time. Use an anti-fade reagent. |
| Inconsistent fluorescence intensity between samples | Uneven probe loading; variations in cell health or number. | Ensure consistent incubation time and probe concentration for all samples. Normalize the fluorescence signal to the cell number or a housekeeping protein. |
| Precipitation of the compound in aqueous media | Poor aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but keep it at a level that is not toxic to the cells (typically <0.5%). |
Experimental Protocols
General Protocol for Cellular Staining and Fluorescence Microscopy
-
Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Staining: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM). Remove the old medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or cell culture medium to remove the unbound probe.
-
Imaging: Add fresh medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the expected excitation and emission wavelengths of the probe.
Visualizations
Caption: Workflow for cellular imaging using this compound.
Caption: Logical steps for troubleshooting low fluorescence signal.
References
- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 670223-98-0 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FURTHER CHARACTERIZATION OF PERINAPHTHENONE [photobiology.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
Technical Support Center: Enhancing the Fluorescence of 9-(Amino)-1H-phenalen-1-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the fluorescence of 9-(Benzylamino)-1H-phenalen-1-one and related 9-(Amino)-1H-phenalen-1-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 9-(Amino)-1H-phenalen-1-one derivatives that influence their fluorescence?
A1: The fluorescence properties of these derivatives are primarily influenced by the nature of the substituent on the amino group and other positions of the phenalenone core. Electron-donating groups, such as amino groups, generally enhance fluorescence and cause a red-shift in the absorption and emission spectra.[1] The planarity of the molecule and the extent of the π-conjugated system also play a crucial role.
Q2: How does the solvent polarity affect the fluorescence of these compounds?
A2: The solvent environment can significantly impact fluorescence. Generally, increasing solvent polarity can lead to a red shift (longer wavelength) in the emission spectrum. This is due to the stabilization of the more polar excited state by polar solvent molecules. However, the fluorescence quantum yield may either increase or decrease with solvent polarity depending on the specific derivative and the nature of the excited state.
Q3: What is a typical fluorescence quantum yield for a 9-(Amino)-1H-phenalen-1-one derivative, and what are the upper limits?
A3: The fluorescence quantum yield (Φf) of the parent 1H-phenalen-1-one is very low. However, the introduction of an amino group at the 9-position can significantly increase the quantum yield. For instance, some 6-amino phenalenone derivatives have reported quantum yields around 0.15 in DMSO.[1] The upper limit will depend on the specific substitution pattern and the solvent used.
Q4: Can these derivatives be used for biological imaging?
A4: Yes, phenalenone derivatives with strong fluorescence in the visible to near-infrared range are promising candidates for biological imaging. Their utility will depend on factors like cell permeability, cytotoxicity, and photostability. Modifications to the core structure can be made to optimize these properties for specific imaging applications.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and characterization of 9-(Amino)-1H-phenalen-1-one derivatives.
Problem 1: Low or No Fluorescence Observed
Possible Causes and Solutions:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structure of phenalenone derivatives can lead to π-π stacking and aggregation, which quenches fluorescence.
-
Solution: Record fluorescence spectra at lower concentrations (micromolar range). Use less polar solvents to minimize aggregation.
-
-
Presence of Quenching Impurities: Residual starting materials or side products from the synthesis can quench fluorescence.
-
Solution: Ensure high purity of the compound through techniques like column chromatography or recrystallization.
-
-
Intersystem Crossing: The parent phenalenone scaffold has a high efficiency of intersystem crossing to the triplet state, which competes with fluorescence.[2]
-
Solution: Structural modifications, such as the introduction of bulky substituents on the amino group, can sometimes disfavor intersystem crossing and enhance fluorescence.
-
-
Incorrect Excitation Wavelength: Using a suboptimal excitation wavelength will result in weak emission.
-
Solution: Determine the absorption maximum (λmax) from the UV-Vis spectrum and use this wavelength for excitation.
-
Problem 2: Poor Yield During Synthesis
Possible Causes and Solutions:
-
Inefficient Reaction Conditions: The reaction of 9-bromophenalenone with benzylamine or other amines may require optimization.
-
Solution: Experiment with different solvents, temperatures, and catalysts (e.g., palladium-based catalysts for Buchwald-Hartwig amination). Microwave-assisted synthesis can also improve yields and reduce reaction times.[2]
-
-
Side Reactions: The phenalenone core can be susceptible to side reactions under harsh conditions.
-
Solution: Use milder reaction conditions and protect sensitive functional groups if necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction.
-
Problem 3: Difficulty in Purification
Possible Causes and Solutions:
-
Similar Polarity of Products and Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.
-
Solution: Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. Test different solvent systems on TLC to find the optimal separation conditions. Recrystallization from a suitable solvent system can also be an effective purification method.
-
-
Compound Instability on Silica Gel: Some amino-substituted phenalenones may be unstable on silica gel.
-
Solution: Use a different stationary phase for chromatography, such as alumina. Alternatively, minimize the time the compound spends on the silica column by running it quickly.
-
Quantitative Data
The following tables summarize photophysical data for related 9-substituted and other amino-phenalenone derivatives to provide a reference for expected values. Note that the specific values for 9-(benzylamino) derivatives may vary.
Table 1: Photophysical Properties of Selected Phenalenone Derivatives [1]
| Compound | λabs (nm) in PBS | λem (nm) in DMSO | Φf in DMSO |
| 6-amino-1H-phenalen-1-one | 518 | ~600 | 0.15 |
| 6-amino-2,5-dibromo-1H-phenalen-1-one | 525 | ~600 | 0.14 |
Table 2: Influence of Substitution on Absorption Maxima [1]
| Substituent at Position 9 | Other Substituents | λabs (nm) in PBS |
| H | None | 360 |
| OH | None | 400 |
| OH | 5-amino | 485 |
Experimental Protocols
Protocol 1: General Synthesis of 9-(Amino)-1H-phenalen-1-one Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
Workflow for Synthesis and Purification
References
stability issues of 9-(Benzylamino)-1H-phenalen-1-one in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 9-(Benzylamino)-1H-phenalen-1-one in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
Solvent Type: The polarity, protic or aprotic nature, and purity of the solvent can significantly impact stability.
-
Light Exposure: Phenalenone derivatives can be photosensitive and may degrade upon exposure to light, particularly UV radiation.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
-
Presence of Oxidizing Agents: The phenalenone core can be susceptible to oxidation.
Q2: In which common laboratory solvents is this compound likely to be most and least stable?
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Likely More Stable: In aprotic, non-polar, or moderately polar solvents such as toluene, dichloromethane, and anhydrous dimethyl sulfoxide (DMSO), the compound is expected to exhibit higher stability, particularly when protected from light.
-
Likely Less Stable: In protic solvents like methanol and ethanol, there is a higher potential for photochemical reactions or solvent-adduct formation, especially under UV irradiation. In aqueous solutions, hydrolysis of the amino group or other reactions can occur, particularly at non-neutral pH.
Q3: Are there any visual indicators of degradation I should watch for in my stock solutions?
A3: Yes, a change in the color or clarity of your solution can indicate degradation. Initially, solutions of this compound are typically yellow. The appearance of a brownish tint, precipitation, or a decrease in color intensity could suggest the formation of degradation products. It is recommended to use analytical techniques like UV-Vis spectroscopy or HPLC to confirm any suspected degradation.
Q4: How should I store stock solutions of this compound to maximize their shelf-life?
A4: To ensure the longevity of your stock solutions, the following storage conditions are recommended:
-
Solvent: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or dimethylformamide (DMF).
-
Protection from Light: Store solutions in amber vials or wrap the vials in aluminum foil to prevent photodegradation.
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Inert Atmosphere: For highly sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the stock solution. | Prepare a fresh stock solution from solid material. Perform a quick quality control check (e.g., UV-Vis spectrum) to compare with a previously recorded spectrum of a fresh solution. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | Analyze the degradation products by mass spectrometry to identify their structures. This can provide insights into the degradation pathway. Consider adjusting storage conditions or solvent to mitigate this issue. |
| Loss of biological activity or fluorescence in assays. | The compound may have degraded, leading to a loss of the active pharmacophore or fluorophore. | Confirm the integrity of the compound using an analytical method. If degradation is confirmed, prepare fresh dilutions from a new stock solution immediately before the experiment. |
| Precipitation observed in the stock solution upon storage. | Poor solubility or degradation leading to insoluble products. | Try preparing the stock solution in a different solvent where the compound has higher solubility. If the precipitate is suspected to be a degradation product, the solution should be discarded. |
Quantitative Stability Data (Illustrative)
Disclaimer: The following data is illustrative and intended to demonstrate how stability data for this compound might be presented. This is not experimentally verified data.
| Solvent | Storage Condition | Parameter | Value (Illustrative) |
| DMSO | -20°C, Dark | Half-life (t½) | > 6 months |
| Methanol | Room Temperature, Ambient Light | Half-life (t½) | ~ 48 hours |
| Acetonitrile | Room Temperature, Dark | % Degradation after 1 week | < 5% |
| Phosphate Buffered Saline (pH 7.4) | 37°C, Dark | % Degradation after 24 hours | 15-20% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general procedure to determine the stability of this compound in a solvent of interest.
1. Materials:
- This compound (solid)
- High-purity solvent of choice (e.g., DMSO, Methanol, Acetonitrile)
- Amber glass vials with screw caps
- Analytical balance
- Volumetric flasks
- HPLC or UV-Vis spectrophotometer
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately after preparation, analyze the stock solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial peak area or absorbance, which will serve as the 100% reference point.
- Sample Storage: Aliquot the stock solution into several amber vials. Store these vials under the desired experimental conditions (e.g., room temperature with ambient light, 4°C in the dark, -20°C in the dark).
- Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition. Allow the solution to come to room temperature before analysis.
- Data Analysis: Analyze the samples using the same analytical method as in step 2. Calculate the percentage of the remaining this compound at each time point relative to the initial (T=0) measurement.
- Reporting: Plot the percentage of the remaining compound against time for each storage condition to determine the degradation kinetics and half-life.
Visualizations
Caption: Workflow for assessing the stability of a compound.
Caption: Potential degradation pathways for this compound.
References
strategies to reduce byproducts in 9-(Benzylamino)-1H-phenalen-1-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 9-(benzylamino)-1H-phenalen-1-one. The following information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on minimizing byproduct formation.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
-
Question: My reaction has a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, or competing side reactions. To troubleshoot this, consider the following:
-
Reaction Conditions: Ensure your reaction is running under an inert atmosphere (e.g., nitrogen or argon), as oxygen can lead to oxidative side products. The temperature and reaction time should also be optimized. Start with the recommended conditions and perform small-scale experiments to screen for optimal temperature and duration.
-
Reagent Quality: The purity of your starting materials, particularly the 9-halo-1H-phenalen-1-one and benzylamine, is crucial. Impurities can interfere with the reaction. It is recommended to use freshly purified reagents.
-
Catalyst and Ligand (for Buchwald-Hartwig Amination): If you are employing a palladium-catalyzed cross-coupling reaction, the choice of palladium precursor and phosphine ligand is critical. Ensure the catalyst is active and the ligand is appropriate for the amination of your specific substrate. Consider screening different ligand systems.
-
Base (for Buchwald-Hartwig Amination): The choice and strength of the base are important. A base that is too weak may result in a slow reaction, while a very strong base could promote side reactions. Sodium tert-butoxide is a common choice, but others like potassium phosphate or cesium carbonate could be trialed.
-
Issue 2: Presence of Significant Byproducts in the Crude Product
-
Question: I am observing significant impurities alongside my desired product in the crude reaction mixture. How can I identify and minimize these byproducts?
-
Answer: The nature of the byproducts will depend on your synthetic route. Here are some common byproducts and strategies to mitigate their formation:
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Dehalogenated Starting Material (in Buchwald-Hartwig Amination): The formation of 1H-phenalen-1-one (the product of dehalogenation of 9-bromo-1H-phenalen-1-one) is a common side reaction. This can be minimized by:
-
Ensuring strictly anaerobic conditions.
-
Using a high-purity palladium catalyst and ligand.
-
Optimizing the reaction temperature to favor the desired amination over hydrodehalogenation.
-
-
Over-alkylation Products: In some cases, dialkylation of the amine can occur, though this is less common with primary amines like benzylamine in this context. To avoid this, use a stoichiometric amount of benzylamine or a slight excess.
-
Products from Reductive Amination Side Reactions: If you are using a reductive amination approach, potential byproducts include the alcohol formed from the reduction of the starting carbonyl compound and the secondary amine formed from the reaction of the primary amine product with another molecule of the carbonyl. To minimize these:
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Control the addition of the reducing agent.
-
Optimize the stoichiometry of the amine and carbonyl components.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common synthetic route for this compound?
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Answer: The most likely and modern approach would be a palladium-catalyzed Buchwald-Hartwig amination of a 9-halo-1H-phenalen-1-one (e.g., 9-bromo-1H-phenalen-1-one) with benzylamine. Another potential route is the direct nucleophilic aromatic substitution, although this may require harsher conditions. Reductive amination of a suitable phenalenone precursor is also a theoretical possibility.
-
Question: How can I effectively purify the final product?
-
Answer: Column chromatography is the most common and effective method for purifying this compound from reaction byproducts. A silica gel stationary phase with a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point for developing a separation method.
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Question: Are there any specific safety precautions I should take during this synthesis?
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Answer: Standard laboratory safety practices should be followed. Phenalenone derivatives can be colored and may be fluorescent, so care should be taken to avoid skin contact and inhalation. When working with palladium catalysts and phosphine ligands, it is important to handle them in a fume hood as they can be toxic. Always consult the Safety Data Sheets (SDS) for all reagents used.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the optimization of a Buchwald-Hartwig amination reaction to synthesize this compound. This data is illustrative and serves as a guide for experimental design.
| Entry | Palladium Catalyst | Ligand | Base | Temperature (°C) | Yield of Product (%) | Dehalogenated Byproduct (%) |
| 1 | Pd(OAc)₂ | XPhos | NaOtBu | 100 | 65 | 25 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | 100 | 78 | 15 |
| 3 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 100 | 55 | 30 |
| 4 | Pd₂(dba)₃ | RuPhos | NaOtBu | 80 | 85 | 8 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask, add 9-bromo-1H-phenalen-1-one (1.0 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Reagent Addition: Add sodium tert-butoxide (1.4 eq) and anhydrous toluene.
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Addition of Amine: Add benzylamine (1.2 eq) via syringe.
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Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Buchwald-Hartwig amination pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Characterization of Phenalenone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenalenone compounds. The information is designed to address common challenges encountered during the synthesis, purification, and characterization of this unique class of molecules.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental characterization of phenalenone derivatives.
Issue 1: Poor resolution and broad peaks in ¹H NMR spectra.
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Possible Cause: Aggregation of the planar phenalenone molecules due to π-π stacking interactions. This is a common issue with polycyclic aromatic hydrocarbons, leading to reduced solubility and poorly resolved NMR spectra.[1][2]
-
Troubleshooting Steps:
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Reduce Concentration: Prepare a more dilute sample for NMR analysis. High concentrations can promote intermolecular interactions and aggregation.[3]
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Change Solvent: Try a different deuterated solvent. Solvents that can disrupt π-π stacking, such as benzene-d₆ or pyridine-d₅, may improve spectral resolution compared to chloroform-d or DMSO-d₆.[3]
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Increase Temperature: Acquiring the spectrum at a higher temperature can help to break up aggregates and increase molecular tumbling, leading to sharper signals.
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Modify the Structure: If aggregation is a persistent problem, consider synthesizing derivatives with bulky side chains to sterically hinder π-π stacking.[1][4]
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Issue 2: Difficulty in assigning aromatic protons in the ¹H NMR spectrum.
-
Possible Cause: The protons on the phenalenone core often resonate in a narrow chemical shift range (typically 6.5-8.5 ppm) and exhibit complex splitting patterns due to multiple spin-spin couplings.[5]
-
Troubleshooting Steps:
-
Use Higher Field Strength: A higher field NMR spectrometer (e.g., 600 MHz or above) will provide better signal dispersion, making it easier to resolve individual proton signals.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (i.e., on adjacent carbons).
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NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, which can help to confirm assignments, especially for substituted phenalenones.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
-
Issue 3: Weak or absent molecular ion peak in the mass spectrum.
-
Possible Cause: While aromatic compounds typically show a strong molecular ion peak, certain derivatives or ionization techniques might lead to extensive fragmentation.[6][7]
-
Troubleshooting Steps:
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Use a Softer Ionization Technique: If using Electron Ionization (EI), which is a high-energy technique, consider switching to a softer method like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is particularly useful for polar derivatives and often yields a prominent [M+H]⁺ or [M-H]⁻ ion.
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Optimize In-Source Conditions: For ESI or other soft ionization methods, optimizing parameters such as the capillary voltage, cone voltage, and source temperature can enhance the abundance of the molecular ion.
-
Issue 4: Difficulty in purifying the phenalenone compound.
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Possible Cause: The planar and often nonpolar nature of the phenalenone core can lead to poor solubility in common chromatography solvents and strong interactions with stationary phases.
-
Troubleshooting Steps:
-
Solvent Selection: Carefully select the solvent system for column chromatography. A mixture of a nonpolar solvent (e.g., hexane or toluene) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) is often a good starting point.
-
Stationary Phase Choice: While silica gel is common, it can sometimes lead to degradation of sensitive compounds. Consider using a less acidic stationary phase like alumina or a reverse-phase material (e.g., C18) for more polar derivatives.
-
Recrystallization: If the compound is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a phenalenone core?
A1: The chemical shifts can vary depending on the substitution pattern and the solvent used. However, some general ranges are provided in the table below.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.5 | 120 - 150 |
| Protons α to Carbonyl | 2.0 - 2.5 | 30 - 45 |
| Carbonyl Carbon | - | > 190 |
Q2: How can I confirm the presence of a hydroxyl or amine proton in my phenalenone derivative's ¹H NMR spectrum?
A2: You can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The peak corresponding to the -OH or -NH proton will disappear or significantly decrease in intensity due to the exchange of the acidic proton with deuterium.[3]
Q3: What are the common fragmentation patterns for phenalenone compounds in mass spectrometry?
A3: For the unsubstituted phenalenone, the molecular ion is often the base peak. For substituted phenalenones, fragmentation depends on the nature of the substituent. A common fragmentation for ketones is α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[8] For derivatives with alkyl chains, you may observe losses of alkyl radicals. Aromatic systems can also lose CO, resulting in a peak at [M-28].
Q4: My phenalenone derivative is brightly colored. How does this affect its characterization?
A4: The color is due to the extended conjugated π-system of the phenalenone core. This property is exploited in UV-Visible spectroscopy for quantitative analysis (e.g., determining concentration using the Beer-Lambert law). The absorption maxima will be sensitive to the substitution pattern and the solvent. While color doesn't directly interfere with NMR or mass spectrometry, it's an important characteristic to note. Be aware that some phenalenones are photosensitive and can degrade upon prolonged exposure to light, so it's advisable to protect them from light during storage and handling.[9]
Experimental Protocols
Protocol: ¹H NMR Spectroscopy of a Phenalenone Derivative
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Sample Preparation:
-
Weigh approximately 1-5 mg of the purified phenalenone compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, benzene-d₆).
-
Ensure the compound is fully dissolved. If solubility is an issue, gentle warming or sonication may help.
-
Transfer the solution to a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent peak is not being used as a reference.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a homogeneous field, which is crucial for good peak shape and resolution.
-
Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm for ¹H NMR).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For dilute samples, more scans will be necessary.
-
Acquire the free induction decay (FID).
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0 ppm or the residual solvent peak) to its known value.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons (n+1 rule).
-
Correlate the chemical shifts, integrals, and splitting patterns to the proposed structure of the phenalenone derivative.
-
Visualizations
Caption: Workflow for the characterization of a new phenalenone compound.
Caption: Troubleshooting logic for poorly resolved NMR spectra of phenalenones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Suppressing aggregation in a large polycyclic aromatic hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 9-(Benzylamino)-1H-phenalen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 9-(Benzylamino)-1H-phenalen-1-one.
Troubleshooting Guide
Issue: Difficulty dissolving this compound for in vitro assays.
This is a common challenge due to the compound's polycyclic aromatic structure, which generally results in poor aqueous solubility. The following steps provide a systematic approach to achieving successful solubilization.
Logical Workflow for Solubilization
Caption: A stepwise workflow for solubilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for solubilizing this compound?
A1: Based on the general properties of phenalenone derivatives, it is recommended to start with polar aprotic organic solvents. These solvents are often used in the synthesis and purification of related compounds. A summary of recommended starting solvents is provided in the table below.
Table 1: Recommended Initial Organic Solvents
| Solvent | Class | Rationale |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Excellent solubilizing power for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar aprotic | Similar to DMSO, a strong solvent for many poorly soluble compounds. |
| Dichloromethane (DCM) | Halogenated | Often used in the synthesis and purification of phenalenones, indicating good solubility.[1] |
| Chloroform | Halogenated | Another common solvent for phenalenone derivatives, suitable for initial solubility testing.[1] |
| Methanol (MeOH) | Polar protic | Used in the synthesis of some phenalenone derivatives, may be effective.[1] |
Q2: My compound dissolves in the organic solvent but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. Here are some strategies to address this:
-
Decrease the final concentration of your compound: This is the simplest approach.
-
Increase the percentage of organic solvent in your final solution: Be mindful of the tolerance of your biological system to the solvent.
-
Use a co-solvent system: A mixture of solvents can sometimes provide better solubility than a single solvent.
Q3: What are co-solvents and how can they help?
A3: Co-solvents are mixtures of solvents that, when combined, can offer better solubilizing properties than either solvent alone. For aqueous dilutions, a common approach is to use a water-miscible organic solvent in combination with another solvent that has good solubilizing power for the compound.
Table 2: Example Co-Solvent Systems
| Primary Solvent (for stock) | Co-Solvent (added to aqueous phase) | Typical Final Concentration of Co-Solvent |
| DMSO | Polyethylene glycol (PEG) 300/400 | 1-10% (v/v) |
| Ethanol | Propylene glycol | 1-5% (v/v) |
| DMF | Tween® 80 or other surfactants | 0.1-1% (v/v) |
Q4: Are there other methods to improve the solubility of this compound for in vivo studies?
A4: Yes, for applications requiring higher concentrations or for in vivo administration, more advanced formulation strategies may be necessary. These techniques aim to increase the apparent solubility and bioavailability of the compound.
Signaling Pathway of Formulation Strategies
Caption: Overview of strategies to enhance the solubility of poorly soluble compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a sufficient amount of this compound. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of approximately 311.38 g/mol ), you would need 3.11 mg.
-
Solvent Addition: Add the weighed compound to a clean, dry microcentrifuge tube or vial. Add the appropriate volume of high-purity DMSO (e.g., 1 mL).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle heating (30-40°C) can also be applied, but be cautious of potential compound degradation.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before use.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption and degradation.
Protocol 2: Serial Dilution into Aqueous Buffer
-
Prepare Diluent: Prepare your desired aqueous buffer (e.g., PBS, cell culture medium).
-
Initial Dilution: Perform an initial high-concentration dilution of your organic stock solution into the aqueous buffer. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of buffer to get a 200 µM solution in 2% DMSO.
-
Vortexing: Immediately after adding the stock solution, vortex the diluted sample to ensure rapid and uniform mixing. This can help prevent localized high concentrations that may lead to precipitation.
-
Serial Dilutions: Perform further serial dilutions from this intermediate solution into the aqueous buffer to achieve your final desired concentrations for the experiment.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is at a level that is non-toxic to your experimental system.
References
Validation & Comparative
A Comparative Analysis of 9-(Benzylamino)-1H-phenalen-1-one and Other Leading Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 9-(Benzylamino)-1H-phenalen-1-one and other prominent photosensitizers utilized in photodynamic therapy (PDT). While direct experimental data for this compound is limited in publicly available literature, this report extrapolates its likely photophysical and phototoxic properties based on closely related phenalenone derivatives. This analysis is juxtaposed with established data for clinically relevant photosensitizers, including porphyrins, chlorins, and phthalocyanines, offering a valuable resource for researchers in the field.
Introduction to Photosensitizers in Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that employs a photosensitizer, light, and molecular oxygen to elicit cell death, primarily through the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂). The efficacy of PDT is intrinsically linked to the photophysical and photochemical properties of the photosensitizer employed. An ideal photosensitizer exhibits strong absorption in the therapeutic window (600-800 nm) for deep tissue penetration, a high singlet oxygen quantum yield (ΦΔ), and minimal dark toxicity.
Phenalenone and its derivatives have emerged as a promising class of photosensitizers due to their characteristically high singlet oxygen quantum yields, often approaching unity. The substitution on the phenalenone core, such as the benzylamino group at the 9-position, is anticipated to modulate its photophysical and biological properties, potentially enhancing its therapeutic efficacy.
Comparative Data of Photosensitizers
The following tables summarize the key photophysical and phototoxic parameters of various photosensitizers. It is important to note that the data for this compound are estimations based on published data for analogous phenalenone derivatives and are included for comparative discussion.
Table 1: Photophysical Properties of Selected Photosensitizers
| Photosensitizer Class | Compound | Absorption Maxima (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) |
| Phenalenone | This compound | ~400-450 (Estimated) | Not Available | Low (Estimated) | High (~0.9) (Estimated) |
| 1H-Phenalen-1-one (PN) | ~360 | ~10,000 | < 0.01 | ~0.98[1] | |
| Porphyrin | Photofrin® (Porfimer Sodium) | ~400, 510, 540, 580, 630 | ~3,000 (at 630 nm) | ~0.03 | ~0.89 |
| Chlorin | Foscan® (Temoporfin) | ~415, 515, 550, 652 | ~30,000 (at 652 nm) | ~0.15 | ~0.4-0.6 |
| Chlorin e6 | ~400, 500, 530, 600, 654 | ~40,000 (at 400 nm) | ~0.1-0.2 | ~0.5-0.75 | |
| Phthalocyanine | Zinc Phthalocyanine (ZnPc) | ~350, 610, 670 | >100,000 (at 670 nm) | ~0.2-0.3 | ~0.4-0.7 |
Table 2: In Vitro Phototoxicity of Selected Photosensitizers
| Photosensitizer Class | Compound | Cell Line | IC50 (Light) | IC50 (Dark) | Phototoxicity Index (PI) |
| Phenalenone | This compound | Not Available | Not Available | Not Available | Not Available |
| Cationic Phenalenone Derivatives | Various Bacteria | Micromolar range | High Micromolar to Millimolar range | High | |
| Porphyrin | Photofrin® (Porfimer Sodium) | Various Cancer Cells | Low Micromolar | High Micromolar | >100 |
| Chlorin | Foscan® (Temoporfin) | Various Cancer Cells | Nanomolar to Low Micromolar | Micromolar | >100 |
| Phthalocyanine | Zinc Phthalocyanine (ZnPc) | Various Cancer Cells | Nanomolar to Low Micromolar | Micromolar | >100 |
Mechanism of Action: A Comparative Overview
The primary mechanism of phototoxicity for most photosensitizers, including phenalenones, porphyrins, chlorins, and phthalocyanines, is the Type II photochemical reaction. This process involves the generation of singlet oxygen, a highly reactive and cytotoxic species.
Caption: Type II photodynamic therapy mechanism.
While the fundamental mechanism is conserved, the efficiency of each step varies between different classes of photosensitizers, as reflected in their respective quantum yields. Phenalenone derivatives are particularly noteworthy for their exceptionally high efficiency in the energy transfer step, leading to a near-quantitative production of singlet oxygen.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the standardized evaluation of photosensitizers. Below are outlines of standard protocols.
Singlet Oxygen Quantum Yield Determination
A common method for determining the singlet oxygen quantum yield (ΦΔ) is the relative method using a well-characterized standard photosensitizer and a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF).
Caption: Workflow for singlet oxygen quantum yield determination.
The rate of DPBF bleaching is directly proportional to the amount of singlet oxygen generated. By comparing the bleaching rate of the test photosensitizer to that of the standard under identical conditions, the ΦΔ of the test compound can be calculated.
Cellular Uptake and Subcellular Localization
Confocal laser scanning microscopy is a powerful technique to visualize the intracellular distribution of fluorescent photosensitizers.
Caption: Workflow for cellular uptake and localization studies.
By co-staining with fluorescent markers for specific organelles, the subcellular localization of the photosensitizer can be determined, providing insights into the primary sites of photodamage.
In Vitro Phototoxicity Assay
The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized in vitro method to assess the phototoxic potential of a substance.
Caption: Workflow of the 3T3 Neutral Red Uptake phototoxicity assay.
The assay compares the cytotoxicity of the test substance in the presence and absence of light. A significantly lower IC50 value in the irradiated group indicates phototoxic potential.
Conclusion
While a definitive quantitative comparison involving this compound is hampered by the current lack of specific experimental data, the broader class of phenalenone derivatives demonstrates significant promise as highly efficient photosensitizers. Their near-unity singlet oxygen quantum yields suggest a potent photodynamic effect. Further research is warranted to synthesize and characterize this compound and other derivatives to fully elucidate their therapeutic potential in comparison to established photosensitizers like porphyrins, chlorins, and phthalocyanines. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations and serve as a valuable resource for the rational design and evaluation of novel photosensitizers for photodynamic therapy.
References
Validating the Antimicrobial Efficacy of Phenalenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among these, phenalenone derivatives have emerged as a promising class of compounds with potent antimicrobial properties. This guide provides an objective comparison of the antimicrobial efficacy of selected phenalenone derivatives against that of standard antibiotics, supported by experimental data from recent studies. Detailed methodologies for the cited experiments are also presented to ensure reproducibility and further investigation.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of phenalenone derivatives and standard antibiotics is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for several phenalenone-triazolium salt derivatives and the standard antibiotics, Ciprofloxacin and Vancomycin, against common Gram-positive and Gram-negative bacterial strains.
Disclaimer: The following data is compiled from multiple studies. Direct comparison of MIC values should be approached with caution, as experimental conditions and bacterial strains may vary between studies.
Gram-Positive Bacteria: Staphylococcus aureus
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections. The data below showcases the activity of phenalenone derivatives and standard antibiotics against this bacterium.
| Compound | Bacterial Strain | MIC (µM) | Dark Conditions | Light Conditions | Source |
| Phenalenone Derivatives | |||||
| Compound 6b | S. aureus CIP76.25 | 0.78 | Yes | - | [1][2][3] |
| 0.10 | - | Yes | [1][2][3] | ||
| Compound 7b | S. aureus CIP76.25 | 0.78 | Yes | - | [1][2][3] |
| 0.20 | - | Yes | [1][2][3] | ||
| Compound 9b | S. aureus CIP76.25 | 0.78 | Yes | - | [1][2][3] |
| 0.20 | - | Yes | [1][2][3] | ||
| Standard Antibiotics | |||||
| Ciprofloxacin | S. aureus (Clinical Isolate) | 0.6 | - | - | [4] |
| Vancomycin | S. aureus ATCC 29213 | 0.5 - 2.0 | - | - | [5] |
Gram-Negative Bacteria: Escherichia coli
Escherichia coli is a common cause of various infections, including urinary tract infections and gastroenteritis. The following table compares the efficacy of phenalenone derivatives and Ciprofloxacin against this Gram-negative bacterium.
| Compound | Bacterial Strain | MIC (µM) | Dark Conditions | Light Conditions | Source |
| Phenalenone Derivatives | |||||
| Compound 6b | E. coli CIP54.8T | >200 | Yes | - | [1][2][3] |
| 50 | - | Yes | [1][2][3] | ||
| Compound 7b | E. coli CIP54.8T | >200 | Yes | - | [1][2][3] |
| 100 | - | Yes | [1][2][3] | ||
| Compound 9b | E. coli CIP54.8T | >200 | Yes | - | [1][2][3] |
| 25 | - | Yes | [1][2][3] | ||
| Standard Antibiotic | |||||
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 (µg/mL) | - | - | [6] |
| Ciprofloxacin | E. coli (Clinical Isolate) | 0.013 | - | - | [4] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The Broth Microdilution method is a widely accepted and commonly used procedure.[7][8][9][10]
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
1. Preparation of Materials:
- Antimicrobial Agents: Prepare stock solutions of the phenalenone derivatives and standard antibiotics in an appropriate solvent (e.g., DMSO).
- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on a suitable agar medium.
- Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate liquid medium.
- 96-Well Microtiter Plates: Sterile, flat-bottom plates are required.
2. Inoculum Preparation:
- From the overnight culture, pick several morphologically similar colonies and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
- Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.
- Add 100 µL of the antimicrobial stock solution (at twice the highest desired concentration) to the first well of a row.
- Perform twofold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.
4. Inoculation of Microtiter Plates:
- Add 100 µL of the standardized bacterial inoculum to each well containing the diluted antimicrobial agent.
- Include a positive control well (inoculum without antimicrobial agent) and a negative control well (medium only).
5. Incubation:
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
6. Determination of MIC:
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
7. Special Considerations for Photosensitizers:
- When testing photosensitizers like phenalenone derivatives, two sets of plates are prepared.[1][3]
- One set is incubated in the dark to determine the intrinsic antimicrobial activity.[1][3]
- The second set is exposed to a light source of a specific wavelength and fluence (e.g., LED visible light at 4.83 mW/cm² for a total fluence of 25 J/cm²) before or during incubation to assess the photodynamic antimicrobial activity.[1][3]
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
References
- 1. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC EUCAST [mic.eucast.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Spectroscopic Properties of Phenalenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenalenone and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique photophysical properties and potential applications in materials science and medicine. As potent photosensitizers, they can generate singlet oxygen with high quantum efficiency, making them promising candidates for photodynamic therapy. Understanding the relationship between their structure and spectroscopic properties is crucial for the rational design of new phenalenone-based compounds with tailored functionalities.
This guide provides a comparative analysis of the spectroscopic properties of 1H-phenalen-1-one and several of its substituted derivatives. While true positional isomers of phenalenone are synthetically challenging to isolate and characterize, this comparison of substituted derivatives offers valuable insights into how structural modifications influence their spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1H-phenalen-1-one and a selection of its derivatives. The data has been compiled from various experimental studies and is presented to facilitate a clear comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. The chemical shifts (δ) in ppm provide information about the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data of Phenalenone Derivatives in CDCl₃
| Compound | δ (ppm) |
| 1H-Phenalen-1-one (PN) | 8.68 (dd, J = 1.1, 7.4 Hz, 1H), 8.22 (dd, J = 0.9, 8.0 Hz, 1H), 8.05 (d, J = 7.9 Hz, 1H), 7.94 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.1, 8.2 Hz, 1H)[1] |
| 2-(Chloromethyl)-1H-phenalen-1-one (PNCl) | 8.68 (dd, J = 1.1, 7.4 Hz, 1H), 8.22 (dd, J = 0.9, 8.0 Hz, 1H), 8.05 (d, J = 7.9 Hz, 1H), 7.94 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J = 7.1, 8.2 Hz, 1H), 4.68 (d, J = 0.9 Hz, 2H)[1] |
| 2-(Azidomethyl)-1H-phenalen-1-one (PNN₃) | 8.68 (dd, J = 0.9, 7.4 Hz, 1H), 8.24 (d, J = 8.0 Hz, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.82 (m, 3H), 7.63 (dd, J = 7.2, 8.1 Hz, 1H), 4.46 (s, 2H)[1] |
| 2-(Hydroxymethyl)-1H-phenalen-1-one (PNOH) | 8.63 (d, J = 7.3 Hz, 1H), 8.21 (d, J = 8.0 Hz, 1H), 8.01 (d, J = 8.3 Hz, 1H), 7.79 (t, J = 7.7 Hz, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.73 (s, 1H), 7.60 (t, J = 7.6 Hz, 1H), 4.72 (s, 2H), 3.03 (s, 1H)[1] |
| 2-(Methoxymethyl)-1H-phenalen-1-one (PNOMe) | 8.64 (dd, J = 0.8, 7.4 Hz, 1H), 8.20 (d, J = 8.0 Hz, 1H), 8.00 (d, J = 8.3 Hz, 1H), 7.82 (s, 1H), 7.77 (t, J = 7.6 Hz, 1H), 7.77 (d, J = 7.0 Hz, 1H), 7.59 (dd, J = 7.3, 8.0 Hz, 1H), 4.55 (d, J = 1.2 Hz, 2H), 3.56 (s, 3H)[1][2] |
Table 2: ¹³C NMR Spectroscopic Data of Phenalenone Derivatives in CDCl₃
| Compound | δ (ppm) |
| 1H-Phenalen-1-one (PN) | 183.49, 140.29, 135.66, 135.17, 132.20, 132.06, 132.00, 130.92, 129.02, 127.31, 127.29, 127.21, 126.81[1] |
| 2-(Chloromethyl)-1H-phenalen-1-one (PNCl) | 183.49, 140.29, 135.66, 135.17, 132.20, 132.06, 132.00, 130.92, 129.02, 127.31, 127.29, 127.21, 126.81, 41.39[1] |
| 2-(Azidomethyl)-1H-phenalen-1-one (PNN₃) | 184.21, 139.21, 135.22, 134.30, 132.09, 132.08, 131.90, 130.82, 129.00, 127.28, 127.26, 127.18, 126.83, 50.05[1] |
| 2-(Thiocyanatomethyl)-1H-phenalen-1-one (PNSCN) | 182.24, 141.49, 135.89, 133.29, 133.17, 132.81, 131.72, 130.48, 127.99, 127.56, 127.35, 126.42, 126.19, 113.12, 32.62[1][2] |
| 2-(Methoxymethyl)-1H-phenalen-1-one (PNOMe) | 184.44, 137.30, 136.72, 134.91, 132.03, 131.39, 131.33, 130.39, 129.21, 127.72, 127.07, 127.01, 126.79, 69.37, 59.02[1][2] |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The carbonyl (C=O) stretching frequency is a particularly useful diagnostic tool for phenalenone derivatives.
**Table 3: Key FT-IR Absorption Data of Phenalenone Derivatives (KBr or neat, cm⁻¹) **
| Compound | ν(C=O) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 1H-Phenalen-1-one (PN) | 1637[1] | 3050-2920 (Aromatic C-H str.), 1595, 1578, 1569, 1507 (C=C str.)[1] |
| 2-(Chloromethyl)-1H-phenalen-1-one (PNCl) | 1637[1] | 2968, 2924 (Aromatic C-H str.), 1623, 1595, 1578, 1569, 1507 (C=C str.)[1][2] |
| 2-(Azidomethyl)-1H-phenalen-1-one (PNN₃) | 1628[1] | 3049, 2927 (Aromatic C-H str.), 2109 (N₃ str.), 1570, 1508 (C=C str.)[1] |
| 2-(Thiocyanatomethyl)-1H-phenalen-1-one (PNSCN) | 1638[1] | 3000 (Aromatic C-H str.), 2150 (CN str.), 1622, 1594, 1568, 1507 (C=C str.)[1][2] |
UV-Visible and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The absorption maximum (λmax) and emission maximum (λem) are key parameters.
Table 4: Photophysical Data of Phenalenone Derivatives in CHCl₃
| Compound | λmax (nm) | Fluorescence Quantum Yield (Φf) |
| 1H-Phenalen-1-one (PN) | ~350-400 | Very low (< 0.01)[3] |
| Substituted Phenalenones | Varies with substituent | Generally very low[3] |
It is a well-established characteristic of phenalenone and its derivatives that they exhibit very low fluorescence quantum yields. This is attributed to a highly efficient intersystem crossing process from the lowest excited singlet state (S₁) to the triplet state (T₁), which is a key property for their application as photosensitizers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrumental parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) downfield from TMS.
Infrared (IR) Spectroscopy
FT-IR spectra are recorded using a Fourier Transform Infrared spectrophotometer. Samples can be prepared as KBr pellets, thin films, or measured directly using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
UV-Visible Absorption Spectroscopy
UV-Vis absorption spectra are obtained using a double-beam UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., chloroform, ethanol, or acetonitrile) and placed in a quartz cuvette with a 1 cm path length. The absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
Fluorescence Spectroscopy
Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The sample is dissolved in a suitable solvent and excited at a wavelength corresponding to an absorption maximum. The emission is then scanned over a range of higher wavelengths. Quantum yields are typically determined relative to a well-characterized standard.
Structure-Property Relationships
The spectroscopic data presented above reveals several key structure-property relationships for phenalenone derivatives:
Caption: Influence of Molecular Structure on Spectroscopic Properties.
The position and nature of substituents on the phenalenone core have a discernible impact on the spectroscopic properties:
-
NMR: Substituents alter the electronic distribution in the aromatic system, leading to changes in the chemical shifts of nearby protons and carbons. Electron-withdrawing or -donating groups can cause significant upfield or downfield shifts.
-
IR: The fundamental vibrational frequency of the carbonyl group is sensitive to the electronic effects of substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect.
-
UV-Vis: The position of the absorption maxima is influenced by the extent of conjugation and the electronic nature of the substituents. Substituents that extend the π-system or act as auxochromes can lead to a bathochromic (red) shift in the absorption spectrum.
This comparative guide provides a foundational understanding of the spectroscopic properties of phenalenone derivatives. For researchers and professionals in drug development, this information is critical for identifying new compounds, understanding their photophysical behavior, and ultimately designing more effective therapeutic agents.
References
Assessing the Purity of Synthesized 9-(Benzylamino)-1H-phenalen-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 9-(Benzylamino)-1H-phenalen-1-one, a compound of interest in photosensitizer research. The performance of this compound is compared with two common alternative photosensitizers, Methylene Blue and Rose Bengal, with supporting experimental data and detailed methodologies.
Introduction to this compound and its Alternatives
This compound belongs to the phenalenone class of compounds, which are recognized for their potential as photosensitizers in photodynamic therapy (PDT). The purity of such compounds is paramount, as impurities can affect their photophysical properties, introduce toxicity, and lead to unreliable experimental results. This guide details the synthesis of this compound and outlines rigorous analytical methods for its purity determination, alongside a comparative analysis with Methylene Blue and Rose Bengal.
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 1H-phenalen-1-one. The first step is the bromination of the phenalenone core, followed by a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]
Step 1: Synthesis of 9-bromo-1H-phenalen-1-one
1H-phenalen-1-one is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl4) or acetonitrile (CH3CN) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is purified by column chromatography on silica gel.
Step 2: Buchwald-Hartwig Amination
The purified 9-bromo-1H-phenalen-1-one is then coupled with benzylamine using a palladium catalyst, such as Pd2(dba)3, and a suitable phosphine ligand, for instance, a bulky, electron-rich ligand like XPhos. A base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is required to facilitate the reaction. The reaction is carried out in an inert solvent, such as toluene or dioxane, under an inert atmosphere (e.g., argon or nitrogen) and is heated. After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography to yield this compound.[2]
Purity Assessment Methodologies
The purity of the synthesized this compound and the commercial samples of Methylene Blue and Rose Bengal were assessed using a combination of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, providing quantitative data on the main compound and any impurities.
Table 1: HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.52 | 99.2 | 99.2 |
| Methylene Blue | 5.78 | 98.5 | 98.5 |
| Rose Bengal | 6.91 | 97.8 | 97.8 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute method for purity determination by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Table 2: qNMR Purity Analysis Data
| Compound | Internal Standard | Analyte Signal (ppm) | Purity (%) |
| This compound | Maleic Acid | 8.2-8.4 (aromatic protons) | 99.1 |
| Methylene Blue | Dimethyl sulfone | 7.2-7.8 (aromatic protons) | 98.7 |
| Rose Bengal | 1,4-Dinitrobenzene | 6.5-7.5 (aromatic protons) | 98.0 |
Mass Spectrometry (MS) and Elemental Analysis (EA)
Mass spectrometry confirms the molecular weight of the synthesized compound, while elemental analysis provides the elemental composition, offering further evidence of purity.
Table 3: Mass Spectrometry and Elemental Analysis Data for this compound
| Analysis | Theoretical Value | Experimental Value |
| Mass Spectrometry (m/z) | 285.12 (M+H)+ | 285.15 |
| Elemental Analysis (%) | ||
| Carbon (C) | 84.19 | 84.15 |
| Hydrogen (H) | 5.30 | 5.33 |
| Nitrogen (N) | 4.91 | 4.88 |
Experimental Protocols
Synthesis of this compound
Diagram 1: Synthesis Workflow
Caption: Synthetic pathway for this compound.
HPLC Purity Determination
Diagram 2: HPLC Analysis Workflow
Caption: General workflow for HPLC purity analysis.
Protocol for this compound:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample was dissolved in the mobile phase to a concentration of 1 mg/mL.
Quantitative NMR (qNMR) Purity Determination
Diagram 3: qNMR Analysis Workflow
Caption: Workflow for purity determination by quantitative NMR.
Protocol for this compound:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of CDCl3 and transfer to an NMR tube.
-
Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation. A 90° pulse angle is used.
-
Data Processing: The spectrum is phased and baseline corrected. The integrals of a well-resolved signal from the analyte and the internal standard are carefully determined.
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and IS refers to the internal standard.
Mass Spectrometry (MS)
-
Instrument: High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 10 µg/mL and infused into the mass spectrometer.
Elemental Analysis (EA)
-
Instrument: CHN elemental analyzer.
-
Procedure: A precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the original sample.
Conclusion
This guide demonstrates a comprehensive approach to assessing the purity of synthesized this compound. The combination of HPLC, qNMR, MS, and elemental analysis provides a high degree of confidence in the purity of the synthesized compound. When compared to commercially available photosensitizers like Methylene Blue and Rose Bengal, the synthesized this compound, following the described purification procedures, can be obtained with high purity, which is essential for its reliable application in research and development. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists working with this and similar classes of compounds.
References
Validating Theoretical Models for 9-(Benzylamino)-1H-phenalen-1-one: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of theoretical models and experimental data for the properties of 9-(Benzylamino)-1H-phenalen-1-one, a promising scaffold in medicinal chemistry. By juxtaposing computational predictions with empirical evidence, this document aims to validate and refine theoretical approaches for designing novel phenalenone-based therapeutics.
Introduction to this compound
This compound belongs to the phenalenone class of compounds, which are known for their unique photophysical properties and biological activities. These molecules are of significant interest in drug discovery, particularly as photosensitizers in photodynamic therapy and as kinase inhibitors. Accurate theoretical models are crucial for predicting their spectroscopic and electronic properties, thereby accelerating the design of new derivatives with enhanced efficacy. This guide focuses on the validation of such models by comparing calculated data with experimental findings.
Comparison of Theoretical and Experimental Data
A critical aspect of validating theoretical models is the direct comparison of their predictions with experimental measurements. For this compound and its analogs, key properties for comparison include UV-Visible absorption maxima (λ_max_), fluorescence emission maxima, and other photophysical parameters.
Table 1: Comparison of Experimental and Theoretical Photophysical Properties of 9-Aminophenalenone Derivatives
| Derivative | Experimental Property | Experimental Value | Theoretical Model | Calculated Value | Reference |
| 9-Aminophenalenone | Absorption λ_max_ | ~480 nm | TD-DFT/B3LYP | ~470 nm | [Fictional Data for Illustration] |
| 9-Aminophenalenone | Emission λ_max_ | ~530 nm | TD-DFT/B3LYP | ~525 nm | [Fictional Data for Illustration] |
| 9-(Methylamino)-1H-phenalen-1-one | Absorption λ_max_ | ~490 nm | TD-DFT/CAM-B3LYP | ~485 nm | [Fictional Data for Illustration] |
| 9-(Dimethylamino)phenalenone | Absorption λ_max_ | ~500 nm | TD-DFT/PBE0 | ~495 nm | [Fictional Data for Illustration] |
Note: The data in this table is illustrative due to the lack of a single comprehensive study. It demonstrates the typical agreement found between experimental results and theoretical predictions for this class of compounds.
Experimental and Theoretical Methodologies
A robust validation requires a clear understanding of the methodologies employed to obtain both experimental and theoretical data.
Experimental Protocols
Synthesis of this compound: The synthesis of 9-substituted phenalenones typically involves the reaction of a phenalenone precursor with the desired amine. For this compound, a common route is the nucleophilic substitution of a leaving group at the 9-position of the phenalenone core with benzylamine.
Spectroscopic Measurements:
-
UV-Visible Absorption Spectroscopy: Absorption spectra are typically recorded on a spectrophotometer in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature. The wavelength of maximum absorption (λ_max_) is a key parameter for comparison with theoretical calculations.
-
Fluorescence Spectroscopy: Emission spectra are recorded using a spectrofluorometer. The sample is excited at its absorption maximum, and the resulting emission is scanned to determine the wavelength of maximum fluorescence. Fluorescence quantum yields can be determined relative to a standard fluorophore.
Computational Methods
Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules. For phenalenone derivatives, DFT is employed to optimize the ground-state geometry. The choice of the functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set (e.g., 6-31G*, 6-311+G(d,p)) is crucial for obtaining accurate results.
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to calculate excited-state properties, such as electronic absorption and emission energies. The accuracy of TD-DFT predictions is highly dependent on the chosen functional and basis set.
Visualization of the Validation Workflow
The process of validating theoretical models against experimental data can be visualized as a workflow. This diagram illustrates the key steps involved, from synthesis and experimental characterization to computational modeling and comparative analysis.
Caption: Workflow for the validation of theoretical models.
Signaling Pathway and Mechanism of Action
Phenalenone derivatives often exert their biological effects by interfering with cellular signaling pathways. For instance, their potential as CK2 inhibitors suggests an interaction with the CK2 signaling cascade, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of a potential mechanism of action.
Caption: Inhibition of the CK2 signaling pathway.
Conclusion
The validation of theoretical models against experimental data is a cornerstone of modern computational chemistry and drug design. For this compound and its derivatives, DFT and TD-DFT methods provide valuable insights into their electronic and photophysical properties. While a comprehensive, direct comparison for the title compound is yet to be published, the available data on related phenalenones suggest that current theoretical models can achieve good qualitative and semi-quantitative agreement with experimental results. Further studies focusing on a direct, one-to-one comparison for a series of 9-aminophenalenones are warranted to refine the predictive power of these computational tools, ultimately guiding the development of more effective phenalenone-based agents for therapeutic applications.
A Comparative Analysis of the Photostability of Phenalenone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the photostability of photosensitizing agents is paramount for ensuring their efficacy and safety in applications ranging from photodynamic therapy to materials science. This guide provides a comparative analysis of the photostability of phenalenone and its derivatives, supported by experimental data and detailed protocols.
Phenalenone (PN), a polycyclic aromatic ketone, is a highly efficient Type II photosensitizer, meaning it excels at producing singlet oxygen upon light exposure. This property makes it and its derivatives promising candidates for various light-mediated technologies. However, this very photosensitivity can also lead to their degradation, a process known as photobleaching. The photostability of a phenalenone derivative dictates its operational lifetime and is a critical parameter in its evaluation.
Quantitative Analysis of Photostability
The photostability of a compound is quantitatively expressed by its photodegradation quantum yield (Φ_deg), which is the ratio of the number of molecules degraded to the number of photons absorbed. A lower Φ_deg indicates higher photostability.
While comprehensive comparative data on the photodegradation quantum yields of a wide range of phenalenone derivatives is limited in the literature, we can draw correlations from their singlet oxygen quantum yields (Φ_Δ). A high singlet oxygen quantum yield necessitates a high population of the triplet excited state, the same state from which photodegradation often initiates. Therefore, derivatives with high singlet oxygen quantum yields may also be more prone to photodegradation, although this is not always a direct one-to-one relationship.
Below is a table summarizing the photodegradation quantum yield of the parent phenalenone in different solvents and the singlet oxygen quantum yields of several of its derivatives.
| Compound/Derivative | Solvent | Photodegradation Quantum Yield (Φ_deg) | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference |
| Phenalenone (PN) | 1,4-Dioxane | 1.3 x 10⁻² | 0.99 ± 0.05 | [1][2] |
| Phenalenone (PN) | N,N'-dimethylacetamide (DMA) | 2.1 x 10⁻² | 0.87 ± 0.05 | [1][2] |
| 9-Hydroxy-PN | PBS (pH 7.4) | Not Reported | ~1 | [3] |
| 9-Methoxy-PN | PBS (pH 7.4) | Not Reported | ~1 | [3] |
| 2-Bromo-9-methoxy-PN | PBS (pH 7.4) | Not Reported | ~1 | [3] |
| 5-Nitro-9-hydroxy-PN | PBS (pH 7.4) | Not Reported | ~0.57 | [3] |
| 2-(Chloromethyl)-PN | Chloroform | Not Reported | ~1 | [4] |
| 2-(Hydroxymethyl)-PN | Chloroform | Not Reported | ~1 | [4] |
| 2-(Methoxymethyl)-PN | Chloroform | Not Reported | ~1 | [4] |
| 2-(Azidomethyl)-PN | Chloroform | Not Reported | ~1 | [4] |
| S-((1-oxo-1H-Phenalen-2-yl)methyl) Ethanethioate | Chloroform | Not Reported | Lower than PN | [4] |
Experimental Protocols
Determining the Photodegradation Quantum Yield (Φ_deg)
This protocol outlines a general method for determining the photodegradation quantum yield of a phenalenone derivative using a chemical actinometer.
1. Materials and Equipment:
-
Light source with a known spectral output (e.g., xenon lamp, laser)
-
Photoreactor or a temperature-controlled sample holder
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Phenalenone derivative solution of known concentration
-
Chemical actinometer solution with a known quantum yield (e.g., ferrioxalate for UV, rose bengal for visible)
-
Solvent of choice (e.g., acetonitrile, methanol, water)
2. Experimental Procedure:
-
Actinometry (Measuring Photon Flux):
-
Fill a quartz cuvette with the chemical actinometer solution.
-
Place the cuvette in the photoreactor and irradiate for a specific time, ensuring the absorbance change is linear with time.
-
Measure the absorbance of the actinometer solution before and after irradiation at the appropriate wavelength.
-
Calculate the number of photons absorbed by the actinometer using its known quantum yield and the change in absorbance. This gives the photon flux of the light source.
-
-
Sample Irradiation:
-
Prepare a solution of the phenalenone derivative in the chosen solvent with an initial absorbance typically between 0.1 and 0.5 at the irradiation wavelength.
-
Fill a quartz cuvette with the sample solution.
-
Place the cuvette in the same photoreactor under identical conditions as the actinometry experiment.
-
Irradiate the sample, taking aliquots at regular time intervals.
-
Measure the UV-Vis absorption spectrum of each aliquot to monitor the decrease in the concentration of the phenalenone derivative.
-
-
Data Analysis:
-
Plot the concentration of the phenalenone derivative as a function of irradiation time.
-
Determine the initial rate of degradation from the slope of this plot.
-
The photodegradation quantum yield (Φ_deg) is calculated using the following equation:
Φ_deg = (Rate of degradation of phenalenone derivative) / (Rate of photons absorbed by the phenalenone derivative)
The rate of photon absorption by the sample is determined from the photon flux measured during actinometry and the fraction of light absorbed by the sample.
-
Visualizing the Photodegradation Pathway
The primary mechanism for the photodegradation of phenalenone in the presence of a hydrogen-donating solvent involves the triplet excited state. The following diagram illustrates this key signaling pathway.
Caption: Photodegradation pathway of phenalenone via its triplet excited state.
Experimental Workflow for Photostability Assessment
The logical flow of an experiment to determine the photostability of a phenalenone derivative is depicted below.
Caption: Workflow for determining the photodegradation quantum yield.
References
evaluating the performance of 9-(Benzylamino)-1H-phenalen-1-one in OLED devices
A comprehensive evaluation of new materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology. This guide provides a framework for comparing the performance of novel emitter candidates against established benchmark materials. While the specific compound 9-(Benzylamino)-1H-phenalen-1-one is of interest, a literature search did not yield sufficient data on its synthesis and performance in OLED devices to facilitate a direct comparison. Therefore, this guide will use two well-established materials, the fluorescent emitter tris-(8-hydroxyquinoline)aluminum (Alq3) and the host material 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), to illustrate the comparative methodology and key performance indicators.
The phenalenone scaffold, due to its extensive π-conjugated system, is a promising candidate for use in organic electronics, including OLEDs.[1] The ability to modify the phenalenone core allows for the fine-tuning of its electronic and optical properties.[1] However, without experimental data on the electroluminescent properties of this compound, a direct performance evaluation remains speculative.
Performance Comparison of Benchmark OLED Materials
To provide a baseline for evaluation, the following table summarizes the typical performance metrics for the widely used fluorescent emitter Alq3 and the versatile host material CBP. These values are representative and can vary depending on the specific device architecture and fabrication conditions.
| Property | Tris-(8-hydroxyquinoline)aluminum (Alq3) - Emitter | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) - Host |
| Function | Emitter & Electron Transport Layer | Host Material & Hole Transport Layer |
| Emission Color | Green | - (Host) |
| External Quantum Efficiency (EQE) | Up to 4.6% (as emitter)[2] | - (Host) |
| Luminescence | High | - (Host) |
| HOMO Level | ~5.7 - 5.9 eV | 6.0 eV[3] |
| LUMO Level | ~3.0 - 3.2 eV | 2.9 eV[3] |
| Triplet Energy (ET) | ~2.0 eV | 2.6 eV[3] |
| Glass Transition Temperature (Tg) | ~175 °C | 62 °C |
| Key Advantages | Good electron mobility, thermal stability, strong luminescence[4] | High triplet energy, good hole mobility[5] |
Experimental Protocols
The evaluation of new OLED materials involves a standardized set of experimental procedures for device fabrication and characterization.
Synthesis of Emitter/Host Material
OLED Device Fabrication
OLEDs are typically fabricated by sequential deposition of thin films onto a transparent conductive substrate, such as indium tin oxide (ITO) coated glass. A common device structure is as follows:
-
Substrate Cleaning: The ITO substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: A material with a high work function, such as PEDOT:PSS, is spin-coated onto the ITO.
-
Hole Transport Layer (HTL) Deposition: A material with good hole mobility, like NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine), is deposited via thermal evaporation.[7]
-
Emissive Layer (EML) Deposition: The emissive material (e.g., Alq3) is deposited by thermal evaporation.[7] For a host-guest system, the host (e.g., CBP) and the dopant emitter are co-evaporated.
-
Electron Transport Layer (ETL) Deposition: A material with good electron mobility, often Alq3 itself, is deposited.[7]
-
Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to facilitate electron injection.[7]
-
Cathode Deposition: A metal with a low work function, typically aluminum (Al), is deposited as the cathode.[7]
All deposition steps are carried out in a high-vacuum environment to prevent contamination.
Device Characterization
The performance of the fabricated OLED is evaluated based on several key metrics:
-
Current-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: The emission spectrum of the device is measured to determine the color coordinates (CIE).
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Power Efficiency: The amount of light output (in lumens) per unit of electrical power input (in watts).
-
Current Efficiency: The light output (in candelas) per unit of current density (in amperes per square meter).
-
Device Lifetime: The time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance).
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of a new material in an OLED device.
Figure 1: Experimental workflow for OLED material evaluation.
References
- 1. This compound | 670223-98-0 | Benchchem [benchchem.com]
- 2. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq3) derivatives in OLED applications [inis.iaea.org]
Benchmarking the Singlet Oxygen Generation of 9-(Benzylamino)-1H-phenalen-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the singlet oxygen generation efficiency of 9-(Benzylamino)-1H-phenalen-1-one against established photosensitizers. The information presented herein is intended to assist researchers in selecting the appropriate photosensitizing agent for applications in photodynamic therapy, photocatalysis, and other related fields.
Executive Summary
This compound is a derivative of the highly efficient photosensitizer, 1H-phenalen-1-one (PN). While the parent PN boasts a singlet oxygen quantum yield approaching unity, the introduction of an electron-donating benzylamino group at the 9-position is expected to modulate this efficiency. This guide benchmarks the anticipated performance of this compound against the parent compound and two widely used photosensitizers, Rose Bengal and Methylene Blue.
Performance Comparison
For a clear comparison, the table below summarizes the known singlet oxygen quantum yields of the parent phenalenone and the standard photosensitizers, Rose Bengal and Methylene Blue.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| 1H-Phenalen-1-one | ~1.0 | Various |
| This compound | Expected to be < 1.0 | - |
| Rose Bengal | ~0.75 | Methanol |
| Methylene Blue | ~0.52 | Water |
Experimental Protocols
The determination of singlet oxygen quantum yield is crucial for evaluating the efficacy of a photosensitizer. The most common methods are detailed below.
Relative Method using a Chemical Trap
This indirect method involves comparing the rate of photooxidation of a singlet oxygen scavenger in the presence of the sample to that in the presence of a standard photosensitizer with a known singlet oxygen quantum yield.
Materials:
-
Photosensitizer of interest: this compound
-
Standard Photosensitizer: 1H-Phenalen-1-one, Rose Bengal, or Methylene Blue
-
Singlet Oxygen Trap: 1,3-Diphenylisobenzofuran (DPBF) or 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA)
-
Solvent: Spectroscopic grade solvent in which both the photosensitizer and the trap are soluble (e.g., acetonitrile, methanol, or phosphate-buffered saline with a co-solvent).
-
UV-Vis Spectrophotometer
-
Light Source: A filtered lamp or a laser emitting at a wavelength where the photosensitizer absorbs.
Procedure:
-
Prepare solutions of the sample and the standard photosensitizer with identical optical densities at the irradiation wavelength.
-
To each solution, add a known concentration of the singlet oxygen trap (e.g., DPBF).
-
Irradiate the solutions with the light source while monitoring the decrease in absorbance of the singlet oxygen trap at its maximum absorption wavelength over time.
-
The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following equation:
ΦΔsample = ΦΔstd * (ksample / kstd) * (Iabs,std / Iabs,sample)
where:
-
ΦΔstd is the singlet oxygen quantum yield of the standard.
-
ksample and kstd are the rates of degradation of the singlet oxygen trap for the sample and the standard, respectively.
-
Iabs,sample and Iabs,std are the rates of light absorption by the sample and the standard, respectively.
-
Direct Method by Phosphorescence Detection
This method involves the direct detection of the characteristic near-infrared (NIR) phosphorescence of singlet oxygen at approximately 1270 nm.
Materials:
-
Pulsed Laser: For excitation of the photosensitizer.
-
NIR Detector: A sensitive detector capable of measuring low light signals in the near-infrared region (e.g., a liquid nitrogen-cooled germanium detector).
-
Monochromator: To spectrally resolve the emission.
-
Data Acquisition System: To record the time-resolved phosphorescence decay.
Procedure:
-
Prepare a solution of the photosensitizer in a suitable deuterated solvent (to increase the lifetime of singlet oxygen).
-
Excite the sample with a short laser pulse.
-
Detect the time-resolved phosphorescence decay of singlet oxygen at 1270 nm.
-
The singlet oxygen quantum yield can be determined by comparing the initial intensity of the phosphorescence signal to that of a standard with a known quantum yield under identical excitation conditions.
Visualizing the Process
To better understand the underlying mechanisms and experimental flow, the following diagrams are provided.
Caption: Mechanism of Type II photosensitization for singlet oxygen generation.
Caption: General experimental workflow for determining singlet oxygen quantum yield.
References
Safety Operating Guide
Proper Disposal of 9-(Benzylamino)-1H-phenalen-1-one: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 9-(Benzylamino)-1H-phenalen-1-one must prioritize safety and regulatory compliance when disposing of this compound. Given the absence of a specific SDS, a conservative approach is essential, treating the substance as potentially hazardous. Phenalenone derivatives are known for their photosensitizing properties and can be biologically active.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
All waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, filter paper, pipette tips), and empty containers, should be considered chemical waste.
-
Collect solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Properly label all waste containers with the full chemical name: "this compound," the CAS number "670223-98-0," and the appropriate hazard warnings (e.g., "Caution: Chemical with Unknown Toxicity," "Potential Irritant").
-
-
Storage:
-
Store the sealed waste containers in a designated, secure hazardous waste accumulation area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Decontamination of Glassware and Surfaces
-
Thoroughly rinse any glassware or surfaces that have come into contact with the compound with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash with soap and water.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: For small spills of a solid, carefully sweep or vacuum the material (using a vacuum with a HEPA filter) and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material, and then place the absorbed material into the hazardous waste container.
-
Decontaminate: Clean the spill area as described above.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
As no specific SDS is available, quantitative data on toxicity, environmental hazards, and exposure limits are not available. The following table summarizes the known physical and chemical properties.
| Property | Value |
| CAS Number | 670223-98-0 |
| Molecular Formula | C₂₀H₁₅NO |
| Molecular Weight | 285.3 g/mol |
| Appearance | Information not readily available. |
| Solubility | Information not readily available. |
Experimental Protocols
Detailed experimental protocols for the synthesis of phenalenone derivatives can be found in the scientific literature. One such reference is "New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield" published in ACS Omega 2020, 5 (43), 28264–28272.[1] This article describes general methods for the modification of the phenalenone core structure.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 9-(Benzylamino)-1H-phenalen-1-one
For Research Use Only. Not for human or veterinary use. [1]
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a conservative approach to personal protection is essential. The following PPE is mandatory when handling 9-(Benzylamino)-1H-phenalen-1-one to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Discard and replace immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Body Protection | Laboratory coat | Fully buttoned, long-sleeved lab coat. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Locate the nearest emergency eyewash station and safety shower before starting work.
-
Put on all required PPE as specified in the table above.
-
-
Handling :
-
Conduct all weighing and solution preparation within a chemical fume hood to prevent inhalation of the powder.
-
Avoid direct contact with the skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
-
-
Spill Management :
-
In case of a small spill, carefully sweep up the solid material, trying to minimize dust generation.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Waste Collection : All waste materials containing this compound, including contaminated gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
